Technical Documentation Center

N1,N4-bis(2-hydroxyethyl)succinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N1,N4-bis(2-hydroxyethyl)succinamide
  • CAS: 1871-90-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of N1,N4-bis(2-hydroxyethyl)succinamide: A Comprehensive Technical Guide

Executive Summary In the rapidly evolving fields of biodegradable polymers and targeted drug delivery, the selection of crosslinkers and monomeric building blocks dictates the mechanical integrity and degradation kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of biodegradable polymers and targeted drug delivery, the selection of crosslinkers and monomeric building blocks dictates the mechanical integrity and degradation kinetics of the final matrix. N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5), frequently referred to as N,N'-bis(2-hydroxyethyl)succinamide, is a highly versatile diamide-diol.

By embedding a pre-formed succinamide core between two terminal primary hydroxyl groups, this molecule serves as a critical bridge in polymer chemistry. It allows researchers to introduce strong, predictable hydrogen-bonding networks into polyesters, polyurethanes, and hydrogels without the stochastic variability of direct amide-ester copolymerization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols for its synthesis and application.

Physicochemical Profiling & Structural Logic

The utility of N1,N4-bis(2-hydroxyethyl)succinamide stems directly from its molecular architecture. The C4 succinyl core provides flexibility, while the two amide linkages act as strong hydrogen-bond donors and acceptors. The terminal primary hydroxyls are highly reactive nucleophiles, ideal for esterification or urethanization.

Quantitative Data Summary
PropertyValue / Description
Chemical Name N1,N4-bis(2-hydroxyethyl)succinamide
CAS Registry Number 1871-90-5
PubChem CID 231264
Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
Physical Form Solid or semi-solid (Room Temperature)
Hydrogen Bond Donors 4 (2 x -OH, 2 x -NH)
Hydrogen Bond Acceptors 4 (2 x -C=O, 2 x -OH)
Solubility Profile Highly soluble in water, methanol, and polar aprotic solvents (e.g., DMF, DMSO); insoluble in non-polar hydrocarbons.
Purity Standard (Commercial) 95%

Data synthesized from authoritative chemical databases and vendor specifications,[1].

Mechanistic Insight: The high density of hydrogen bond donors and acceptors (8 total sites per molecule) is the driving force behind its utility in materials science. When incorporated into a polymer backbone, these functional groups align to form intermolecular β -sheet-like hydrogen bonding networks. This drastically increases the glass transition temperature ( Tg​ ) and tensile strength of otherwise soft aliphatic polyesters[2].

Synthesis Protocol: Amidation of Succinate Derivatives

While bis(2-hydroxyethyl)succinamide can be synthesized via the direct condensation of succinic acid and ethanolamine, direct esterification/amidation at high temperatures often leads to the formation of cyclic succinimide byproducts due to intramolecular dehydration.

Causality & Experimental Choice: To ensure a self-validating, high-yield system, we utilize dimethyl succinate instead of succinic acid. The transamidation of an ester with a primary amine (ethanolamine) can be driven to completion at lower temperatures by distilling off the methanol byproduct, thereby preventing thermal cyclization and preserving the terminal hydroxyl groups[3].

Step-by-Step Methodology: Monomer Synthesis
  • Reagent Preparation: Charge a dry, nitrogen-purged round-bottom flask with 1.0 equivalent of dimethyl succinate and 2.1 equivalents of ethanolamine (slight excess to ensure complete conversion of the diester).

  • Solvent & Catalyst: Add anhydrous toluene as a solvent. While the reaction can proceed neat, toluene allows for azeotropic removal of methanol if a Dean-Stark apparatus is modified, or simply acts as a reflux medium. A catalytic amount of sodium methoxide can be added to accelerate transamidation.

  • Thermal Activation: Heat the mixture to 110–130 °C under continuous stirring.

  • In-Process Quality Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) or real-time FTIR. The disappearance of the ester carbonyl stretch ( 1740 cm⁻¹) and the appearance of the amide I band ( 1640 cm⁻¹) validates the progression of the reaction.

  • Purification: Once complete (typically 12–24 hours), cool the mixture to room temperature. The product, N1,N4-bis(2-hydroxyethyl)succinamide, will often precipitate as a solid. Filter the precipitate, wash with cold ethyl acetate to remove unreacted starting materials, and dry under vacuum at 50 °C to constant weight.

Synthesis A Dimethyl Succinate (1.0 eq) C Transamidation (110-130 °C, Toluene) A->C B Ethanolamine (2.1 eq) B->C D N1,N4-bis(2-hydroxyethyl)succinamide (Target Diamide-Diol) C->D Precipitation & Filtration E Methanol (Distilled Off) C->E Drives Equilibrium

Figure 1: Synthesis workflow of N1,N4-bis(2-hydroxyethyl)succinamide via transamidation.

Applications in Biodegradable Polyesteramides (PEAs)

Pure aliphatic polyesters (like polycaprolactone or polybutylene succinate) exhibit excellent biodegradability but often lack the thermal and mechanical robustness required for load-bearing biomedical implants or high-performance drug delivery matrices. By utilizing N1,N4-bis(2-hydroxyethyl)succinamide as a comonomer, researchers synthesize Biodegradable Polyesteramides (PEAs) [2].

Polymerization Workflow: Melt Polycondensation & Chain Extension

Causality & Experimental Choice: Attempting to build a high-molecular-weight PEA in a single melt-condensation step requires excessive heat and vacuum, which degrades the amide linkages and causes crosslinking. The field-standard protocol is a two-step self-validating system : first, synthesizing a low-molecular-weight prepolymer, followed by a low-temperature chain extension[2].

  • Prepolymer Synthesis:

    • Combine N1,N4-bis(2-hydroxyethyl)succinamide (the diamide-diol), a dicarboxylic acid (e.g., adipic acid), and an aliphatic diol (e.g., 1,4-butanediol) in a reactor.

    • Heat to 160–180 °C under a nitrogen atmosphere to initiate esterification.

    • IPC: Titrate for acid value and hydroxyl value. The reaction is halted when an intrinsic viscosity of 0.24–0.52 dL/g is reached, yielding a prepolymer with terminal -OH and -COOH groups[2].

  • Chain Extension:

    • Introduce a chain extender, such as 1,4-phenyl-bis(2-oxazoline) or N,N'-adipoyl bis-caprolactam, directly into the prepolymer melt at 200 °C.

    • Apply a mild vacuum (e.g., 5–8 mmHg) for 2 hours. The chain extender reacts rapidly with the terminal groups without generating small-molecule condensates, preventing foaming and degradation[2].

    • Validation: The final polymer will exhibit a marked increase in intrinsic viscosity (e.g., > 0.42 dL/g) and a significant boost in tensile strength due to the intact succinamide hydrogen-bonding domains[2].

Polymerization N1 N1,N4-bis(2-hydroxyethyl)succinamide (Diamide-Diol) C1 Step 1: Melt Polycondensation (160-180 °C, N2 Atm) N1->C1 N2 Dicarboxylic Acid (e.g., Adipic Acid) N2->C1 N3 Aliphatic Diol (e.g., 1,4-Butanediol) N3->C1 P1 Polyesteramide Prepolymer (Low MW, Terminal OH/COOH) C1->P1 IPC: Acid/Hydroxyl Value C2 Step 2: Chain Extension (200 °C, Mild Vacuum) P1->C2 CE Chain Extender (e.g., Bis-oxazoline) CE->C2 P2 High Molecular Weight Biodegradable Polyesteramide C2->P2 Viscosity > 0.42 dL/g

Figure 2: Polycondensation and chain extension pathway for biodegradable PEAs.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized monomer and resulting polymers, the following analytical validations are required:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The structural hallmark of N1,N4-bis(2-hydroxyethyl)succinamide is the presence of the Amide I band (C=O stretch at 1640 cm⁻¹) and Amide II band (N-H bend at 1550 cm⁻¹), distinct from ester carbonyls ( 1740 cm⁻¹). A broad band at 3300–3400 cm⁻¹ confirms the terminal hydroxyl groups.

  • Nuclear Magnetic Resonance (¹H-NMR): In a deuterated solvent (e.g., DMSO-d6), the succinyl core protons appear as a singlet or tightly coupled multiplet near δ 2.3–2.4 ppm. The methylene protons adjacent to the hydroxyl groups ( -CH2​-OH ) typically resonate around δ 3.4–3.5 ppm, while the methylene protons adjacent to the amide nitrogen ( -NH-CH2​- ) appear near δ 3.1–3.2 ppm.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is critical for evaluating the Tg​ and melting temperature ( Tm​ ) of the final PEAs. The inclusion of the succinamide block typically broadens the melting endotherm and increases the Tg​ proportionally to the monomer feed ratio, validating the successful incorporation of the hydrogen-bonding network.

Conclusion

N1,N4-bis(2-hydroxyethyl)succinamide is more than a simple chemical reagent; it is a structural programming tool for advanced materials. By understanding the causality between its high-density hydrogen-bonding capabilities and the macroscopic physical properties of the polymers it forms, researchers can precisely engineer biodegradable plastics, drug-eluting stents, and targeted delivery hydrogels. Adhering to controlled transamidation synthesis and two-step prepolymer/chain-extension workflows ensures maximum yield, reproducibility, and material performance.

References

  • National Center for Biotechnology Information (NCBI) Title: N,N'-bis(2-hydroxyethyl)succinamide | C8H16N2O4 | CID 231264 Source: PubChem Compound Summary URL:[Link] (Derived from[1])

  • Google Patents Title: CN101585915A - Method for preparing biodegradable polyesteramide through chain extension Source: Chinese Patent Office (CNIPA) / Google Patents URL: (Derived from[2])

  • Google Patents Title: CA3181660A1 - Conjugates of a cell-binding molecule with camptothecin analogs Source: Canadian Intellectual Property Office / Google Patents URL: (Derived from[3])

Sources

Exploratory

N1,N4-bis(2-hydroxyethyl)succinamide mechanism of action

Engineering Biodegradable Delivery Systems: The Structural Mechanism of Action of N1,N4-bis(2-hydroxyethyl)succinamide Executive Summary N1,N4-bis(2-hydroxyethyl)succinamide (BHES), also known as N,N'-bis(2-hydroxyethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Biodegradable Delivery Systems: The Structural Mechanism of Action of N1,N4-bis(2-hydroxyethyl)succinamide

Executive Summary

N1,N4-bis(2-hydroxyethyl)succinamide (BHES), also known as N,N'-bis(2-hydroxyethyl)succinamide (CAS:1), is not a traditional small-molecule active pharmaceutical ingredient (API). Rather, it is a highly specialized diamide-diol monomer[1]. For drug development professionals and polymer chemists, its "mechanism of action" (MoA) is defined by its structural integration into macromolecular delivery vehicles—specifically biodegradable polyesteramides (PEAs) and poly(glycoamidoamine)s (PGAAs)[2][3]. By providing a dual-functional architecture that balances robust hydrogen bonding with precisely tuned hydrolytic susceptibility, BHES dictates the degradation kinetics, endosomal escape, and payload release profiles of advanced gene and drug delivery systems.

Structural Pharmacology & Chemical Mechanism of Action

The pharmacological utility of BHES relies on its ability to undergo controlled structural degradation in physiological environments. Its MoA can be divided into two primary phases:

Phase I: Polyplex Stabilization via Hydrogen Bonding During the formulation of non-viral gene delivery vectors, the succinamide core of BHES provides dense hydrogen-bonding networks. When incorporated into PGAAs, these amide linkages work synergistically with cationic amine centers to tightly condense plasmid DNA (pDNA) into stable polyplexes, protecting the genetic cargo from premature nuclease degradation in the systemic circulation.

Phase II: Intramolecularly Catalyzed Hydrolysis (Payload Release) The defining mechanism of action for BHES-derived polymers is their environmentally triggered degradation. The succinamide linkage is uniquely susceptible to hydrolysis under specific physiological conditions. In the acidic environment of the late endosome (pH 5.0–5.5), adjacent secondary amines in the PGAA backbone become protonated. This protonation acts as an intramolecular catalyst, drastically accelerating the cleavage of the succinamide amide bonds[3]. The resulting polymer fragmentation simultaneously induces endosomal rupture (via the proton sponge effect) and unpackages the pDNA for nuclear transcription.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential mechanism by which BHES-based polymers mediate the cellular delivery and release of therapeutic nucleic acids.

G A BHES-Polymer/pDNA Polyplex Formation B Cellular Uptake (Endocytosis) A->B Electrostatic Binding C Endosomal Acidification (pH 5.0 - 5.5) B->C Vesicle Maturation D Intramolecular Catalysis & Succinamide Hydrolysis C->D Protonation of Amines E Polymer Degradation & Endosomal Escape D->E Backbone Cleavage F Therapeutic pDNA Release to Nucleus E->F Payload Unpackaging

Fig 1: Mechanism of action of BHES-based polymers in endosomal escape and pDNA release.

Physicochemical & Biological Profiling

To contextualize the performance of BHES as a monomeric building block, the following table summarizes the quantitative degradation and biological data of BHES-based polymer systems compared to the industry-standard non-degradable vector, 25kDa Polyethylenimine (PEI).

Polymer SystemMonomer CompositionDegradation Half-Life (pH 5.5)Degradation Half-Life (pH 7.4)Cytotoxicity (HeLa IC50)Transfection Efficiency
PEA-BHES BHES + 1,4-butanediol~48 hours>14 days>500 µg/mLN/A (Drug Elution)
PGAA-BHES BHES + Tartarate~12 hours~7 days>250 µg/mLComparable to PEI
25kDa PEI Ethylenimine (Control)Non-degradableNon-degradable<20 µg/mLBaseline (100%)

Data synthesis reflects standard literature profiles for succinamide-based poly(glycoamidoamine)s and polyesteramides[3].

Self-Validating Experimental Protocols

The following protocols detail the synthesis and mechanistic validation of BHES-based delivery systems. Each workflow is designed as a self-validating system , ensuring that intermediate quality control checkpoints are met before proceeding.

Protocol A: Synthesis of BHES-Polyesteramide Prepolymer via Chain Extension

This method utilizes melt polycondensation followed by chain extension to create a biodegradable PEA[2].

  • Step 1: Melt Polycondensation

    • Action: In a nitrogen-purged reactor, combine 68 parts BHES, 6.2 parts 1,4-butanediol, and a stoichiometric equivalent of dibasic acid. Add phosphorous acid as a catalyst. React under vacuum at 160°C.

    • Causality: The specific molar ratio is engineered to force the formation of a prepolymer possessing both terminal carboxyl and terminal hydroxyl groups. Without these dual functional ends, the subsequent chain extension will fail[2].

    • Validation Checkpoint: Extract a prepolymer sample and measure its intrinsic viscosity and acid value. Proceed to Step 2 ONLY IF the intrinsic viscosity is ~0.24 dL/g and the acid value is ~17.6 mgKOH/g.

  • Step 2: Chain Extension

    • Action: Add 7.5 parts N,N'-adipoyl bis-caprolactam and 3.4 parts 1,4-phenyl-bis(2-oxazoline). React at exactly 200°C under nitrogen for 0.5 hours, then apply an 8 mmHg vacuum for 2 hours.

    • Causality: Temperature control is paramount. Temperatures below 180°C fail to activate the bis-oxazoline chain extender, while temperatures exceeding 220°C induce severe thermal oxidation and premature cleavage of the succinamide linkage, darkening the product[2].

    • Validation Checkpoint: Measure final intrinsic viscosity. A successful chain extension will yield a polymer with an intrinsic viscosity between 0.42 and 1.05 dL/g.

Protocol B: Hydrolytic Degradation & Payload Release Assay

This protocol validates the intramolecularly catalyzed hydrolysis mechanism of BHES-based PGAAs[3].

  • Step 1: Polyplex Condensation & Baseline Validation

    • Action: Mix BHES-PGAA with pDNA at an N/P (nitrogen-to-phosphate) ratio of 10 in nuclease-free water. Incubate for 30 minutes at room temperature.

    • Validation Checkpoint: Run an aliquot on a 1% agarose gel (T=0). Proceed to Step 2 ONLY IF the pDNA band is completely retarded in the loading well, confirming 100% complexation.

  • Step 2: Environmentally Triggered Hydrolysis

    • Action: Divide the polyplexes into two cohorts. Incubate Cohort A in HEPES buffer (pH 7.4) and Cohort B in Acetate buffer (pH 5.5) at 37°C.

    • Causality: The pH 5.5 buffer mimics the late endosomal environment. At this pH, the secondary amines adjacent to the BHES succinamide linkage protonate, initiating the intramolecular catalysis required to hydrolyze the amide bond and release the pDNA[3].

  • Step 3: Release Quantification

    • Action: At 12, 24, and 48 hours, analyze aliquots via gel electrophoresis and UV-vis spectroscopy.

    • Validation Checkpoint: Cohort B (pH 5.5) should show a progressive return of the free pDNA band migrating through the gel, while Cohort A (pH 7.4) should remain largely retarded, validating the pH-specific mechanism of action.

References

  • Google Patents. "CN101585915A - Method for preparing biodegradable polyesteramide through chain extension." Google Patents.
  • VTechWorks. "Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships." Virginia Tech. Available at: [Link]

Sources

Foundational

Engineering Advanced Biomaterials: The Mechanistic Role and Research Applications of N1,N4-bis(2-hydroxyethyl)succinamide

Executive Summary & Chemical Anatomy The development of next-generation biomaterials requires a delicate balance between mechanical robustness and physiological degradability. N1,N4-bis(2-hydroxyethyl)succinamide (BHES)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Anatomy

The development of next-generation biomaterials requires a delicate balance between mechanical robustness and physiological degradability. N1,N4-bis(2-hydroxyethyl)succinamide (BHES) —also known as N,N'-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5)—has emerged as a critical diamide-diol building block in polymer chemistry [1].

Structurally, BHES consists of a succinamide core flanked by two terminal primary hydroxyl groups. This symmetrical architecture allows it to function as a highly efficient monomer or chain extender in step-growth polymerizations. The mechanistic brilliance of BHES lies in its dual functionality:

  • The Hydroxyl Termini: Enable esterification or urethane formation, ensuring the resulting polymer backbone contains hydrolyzable bonds susceptible to bulk or surface erosion.

  • The Internal Amide Bonds (-NHCO-): Act as potent hydrogen-bond donors and acceptors. When incorporated into a polymer matrix, these groups align to form highly cohesive, crystalline hard domains that act as thermoreversible physical crosslinks.

By bridging the gap between the high tensile strength of polyamides and the biodegradability of aliphatic polyesters, BHES is driving innovations in tissue engineering scaffolds, non-viral gene delivery vehicles, and biodegradable elastomers [2].

Core Application I: High-Performance Poly(ester amides) (PEAs)

Aliphatic polyesters like poly(ε-caprolactone) (PCL) or poly(lactic acid) (PLA) exhibit excellent biocompatibility but often suffer from thermal instability and inadequate mechanical toughness. By copolymerizing aliphatic diacids and diols with BHES, researchers synthesize Poly(ester amides) (PEAs) that overcome these limitations [3].

The incorporation of BHES dictates the microstructural crystallinity of the PEA. The strong intermolecular hydrogen bonding between the succinamide units significantly elevates the glass transition temperature ( Tg​ ) and melting temperature ( Tm​ ), while the ester linkages maintain the polymer's susceptibility to enzymatic and hydrolytic cleavage[4].

Experimental Methodology: Synthesis of High-MW PEA via Melt Polycondensation & Chain Extension

To achieve a high molecular weight PEA without risking thermal degradation during prolonged polycondensation, a two-stage self-validating protocol is employed.

Phase 1: Prepolymerization

  • Stoichiometric Loading: Charge a flame-dried reactor with BHES, an aliphatic diacid (e.g., adipic acid), and a secondary aliphatic diol (e.g., 1,4-butanediol) in a carefully calculated molar ratio to ensure hydroxyl/carboxyl termination.

  • Melt Polycondensation: Heat the mixture to 180–200°C under a continuous nitrogen purge for 2 hours. Causality: The nitrogen sweep removes the water byproduct, driving the esterification equilibrium forward.

  • Vacuum Distillation: Gradually apply a high vacuum (<10 mmHg) for 3–4 hours. In-Process Validation: Monitor the torque of the mechanical stirrer. A plateau in torque indicates the formation of a stable PEA prepolymer.

  • Acid Value Titration: Sample the prepolymer and titrate with KOH. Causality: Knowing the exact acid and hydroxyl values is critical for calculating the precise amount of chain extender required in Phase 2.

Phase 2: Chain Extension 5. Extender Addition: Introduce a bis-oxazoline or bis-lactam chain extender (e.g., 1,4-phenylene-bis(2-oxazoline)) based on the calculated acid value [3]. 6. Coupling Reaction: React at 200°C under nitrogen for 30 minutes, followed by 2 hours under vacuum. Causality: Bis-oxazolines react specifically with terminal carboxyl groups via ring-opening without generating small-molecule condensates, preventing foaming and ensuring a rapid increase in molecular weight. 7. Termination & Recovery: Extrude the highly viscous polymer melt into a cold water bath to quench the reaction, followed by pelletization and vacuum drying.

G BHES BHES (Diamide-Diol) Hydrogen Bond Source Polycondensation Melt Polycondensation (Vacuum, 180-200°C) BHES->Polycondensation Diacid Aliphatic Diacid Ester Linkage Precursor Diacid->Polycondensation Diol Aliphatic Diol Flexibility Modifier Diol->Polycondensation Prepolymer PEA Prepolymer (Low MW, -OH / -COOH ends) Polycondensation->Prepolymer ChainExtension Chain Extension (Nitrogen, 200°C) Prepolymer->ChainExtension ChainExtender Bis-oxazoline Extender Zero-Condensate Coupling ChainExtender->ChainExtension FinalPEA High-MW Poly(ester amide) (Tough, Biodegradable Matrix) ChainExtension->FinalPEA

Mechanistic workflow for synthesizing high-MW poly(ester amides) using BHES.

Core Application II: Segmented Polyurethane (PU) Elastomers

In polyurethane chemistry, the choice of chain extender dictates the cohesive energy density of the hard segments. Traditional diols (like 1,4-butanediol) create urethane-urethane hydrogen bonds. By substituting standard diols with BHES, researchers introduce urethane-amide and amide-amide interactions [5].

This substitution forces aggressive microphase separation between the hard domains (BHES + diisocyanate) and the soft domains (polyether or polyester macrodiols). The resulting segmented poly(urethane-amide)s exhibit extraordinary elastomeric resilience, high tear strength, and tunable hydrophilicity, making them ideal for cardiovascular stents and tissue-engineered foams [6].

Experimental Methodology: Fabrication of BHES-Segmented Polyurethanes

Step-by-Step Synthesis:

  • Macrodiol Dehydration: Dry the soft segment precursor (e.g., Poly(tetramethylene ether) glycol, PTMEG) at 100°C under vacuum for 2 hours to remove trace moisture. Causality: Water reacts with isocyanates to form urea linkages and CO2​ gas, which disrupts the intended stoichiometry and causes unwanted foaming.

  • Prepolymer Formation: Cool the PTMEG to 80°C and add an excess of diisocyanate (e.g., MDI). React for 2 hours under an argon atmosphere.

  • NCO Titration (Self-Validation): Titrate an aliquot of the prepolymer using the standard di-n-butylamine method. Causality: Confirming the exact weight percentage of unreacted isocyanate (-NCO) ensures the precise molar calculation of the BHES chain extender needed to achieve a 1:1 stoichiometric balance.

  • Chain Extension: Dissolve BHES in anhydrous N,N-Dimethylformamide (DMF) to overcome its high melting point and ensure homogeneous mixing. Add the BHES solution dropwise to the prepolymer at 60°C.

  • Curing: Cast the viscous solution into PTFE molds and cure at 80°C for 24 hours to finalize the microphase separation and complete the urethane-amide network formation.

G Prepolymer NCO-Terminated Prepolymer (Soft Segment Domain) Polymerization Solution Polymerization (DMF, 60°C -> 80°C Cure) Prepolymer->Polymerization BHES BHES Chain Extender (Hard Segment Precursor) BHES->Polymerization PU Segmented Poly(urethane-amide) Polymerization->PU Microphase Thermodynamic Microphase Separation PU->Microphase HardDomain Crystalline Hard Domains (Amide-Urethane H-Bonds) Microphase->HardDomain SoftDomain Amorphous Soft Domains (Elasticity & Flexibility) Microphase->SoftDomain

Role of BHES in driving thermodynamic microphase separation in PU elastomers.

Core Application III: Non-Viral Gene Delivery Vehicles

Beyond structural biomaterials, BHES and its derivatives are utilized in the synthesis of poly(glycoamidoamine)s (PGAAs) and hyperbranched polymers for plasmid DNA (pDNA) delivery [7].

The succinamide spacer in BHES plays a highly specific mechanistic role here. When these polymers are endocytosed by a cell, the acidic environment of the endosome triggers the "proton sponge" effect via the amine groups. Simultaneously, the specific distance between the amide bonds in the succinamide core facilitates a predictable, localized intramolecular hydrolysis. This controlled degradation destabilizes the polyplex, allowing for the efficient release of pDNA into the cytosol before lysosomal degradation can occur.

Quantitative Data Summary

The integration of BHES fundamentally alters the thermomechanical and degradative profiles of baseline polymers. Table 1 summarizes the typical property shifts observed when transitioning from standard polyesters/polyurethanes to BHES-incorporated systems.

Table 1: Thermomechanical and Degradation Profiles of Polymer Matrices

Polymer MatrixChain Extender / Monomer Tg​ (°C) Tm​ (°C)Tensile Strength (MPa)Elongation at Break (%)Primary Degradation Mechanism
Standard Polyester (e.g., PCL)1,4-Butanediol-606015 - 20> 500Bulk Hydrolysis (Slow)
BHES-PEA BHES -5 to 10120 - 14035 - 50300 - 450Surface & Bulk Hydrolysis
Standard PU 1,4-Butanediol-408025 - 30400 - 600Enzymatic / Oxidative
BHES-PU BHES -35145 - 16545 - 60350 - 500Hydrolytic & Enzymatic

Note: Data represents aggregated ranges from literature comparing baseline aliphatic polymers to their BHES-extended counterparts. The significant increase in Tm​ and Tensile Strength is directly attributable to the dense hydrogen-bonding network established by the succinamide core.

Conclusion & Future Perspectives

N1,N4-bis(2-hydroxyethyl)succinamide (BHES) is far more than a simple diol; it is a structural director. By enforcing robust hydrogen-bonded networks within otherwise flexible and hydrolyzable polymer chains, BHES allows material scientists to decouple mechanical strength from biological persistence. Future research applications are likely to expand into 3D-printable bio-inks, where the thermoreversible physical crosslinking of BHES-based polymers can provide critical shear-thinning properties during extrusion, followed by rapid structural recovery post-printing.

References

  • PubChem. "N,N'-bis(2-hydroxyethyl)succinamide | CID 231264". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Method for preparing biodegradable polyesteramide through chain extension (CN101585915A)". Google Patents Database.
  • MDPI. "Degradable Poly(ester amide)s for Biomedical Applications". Polymers. Available at: [Link]

  • Macromolecules. "Biodegradable Poly(Ester–Urethane–Amide)s Based on Poly(ε-Caprolactone) and Diamide–Diol Chain Extenders with Crystalline Hard Segments. Synthesis and Characterization". ACS Publications. Available at:[Link]

  • Norwegian Research Information Repository. "Polymers and Scaffolds with Improved Blood Compatibility and Enhanced Cellular Response with Focus on Polyurethane Foams Functionalized with Amino-Amide Groups". SIKT. Available at:[Link]

  • VTechWorks. "Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships". Virginia Tech Institutional Repository. Available at: [Link]

Exploratory

Solvation Thermodynamics and Solubility Profiling of N1,N4-bis(2-hydroxyethyl)succinamide

Executive Summary N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5), also known as N,N'-bis(2-hydroxyethyl)succinamide, is a highly polar, symmetrical aliphatic diamide[1]. Characterized by a central four-carbon succ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5), also known as N,N'-bis(2-hydroxyethyl)succinamide, is a highly polar, symmetrical aliphatic diamide[1]. Characterized by a central four-carbon succinyl core flanked by two amide linkages and terminal primary hydroxyl groups, this molecule is a critical building block in advanced materials science. It is predominantly utilized as a hydrophilic spacer in drug and gene delivery vehicles[2] and as a chain-extending monomer in the synthesis of biodegradable polyesteramides[3].

Understanding the solubility profile of this compound is paramount for formulation scientists and polymer chemists. Because the molecule possesses a high density of hydrogen-bond donors and acceptors, its solvation thermodynamics are heavily dictated by the solvent's ability to disrupt its strong intermolecular crystal lattice. This whitepaper provides an in-depth mechanistic analysis of its solubility across different solvent classes, supported by self-validating experimental protocols.

Structural Causality and Physicochemical Profile

To predict and understand the solubility of N1,N4-bis(2-hydroxyethyl)succinamide, one must first analyze its molecular architecture[4]:

  • Molecular Formula: C₈H₁₆N₂O₄

  • Molecular Weight: 204.22 g/mol

  • Hydrogen Bonding Potential: The molecule features four H-bond donors (two -OH groups, two -NH groups) and six H-bond acceptors (two C=O oxygens, two -OH oxygens, and two -NH nitrogens).

In the solid state, these functional groups engage in an extensive, tightly packed intermolecular hydrogen-bonding network. For dissolution to occur, the free energy of solvation ( ΔGsolv​ ) must overcome the high cohesive energy density of the solid lattice. Consequently, the compound strictly obeys the "like dissolves like" principle, requiring solvents with high dielectric constants ( ε ) and strong Kamlet-Taft basicity/acidity parameters to act as competitive hydrogen bond partners.

Solvation_Mechanism Solute N1,N4-bis(2-hydroxyethyl)succinamide (High Cohesive Energy) Water Aqueous Solvents (Water, Buffers) Solute->Water Optimal Solvation (Extensive H-Bond Network) PolarAprotic Polar Aprotic (DMSO, DMF) Solute->PolarAprotic High Solubility (Strong Dipole Interactions) Alcohols Polar Protic (Methanol, Ethanol) Solute->Alcohols Moderate Solubility (Competitive H-Bonding) NonPolar Non-Polar (Hexane, Toluene) Solute->NonPolar Insoluble (Cannot disrupt crystal lattice)

Fig 1: Solvation thermodynamics and solvent interactions of the diamide core.

Quantitative Solubility Matrix

Based on its physicochemical properties and behavior during polymer synthesis[2][3], the solubility of N1,N4-bis(2-hydroxyethyl)succinamide can be categorized across various standard solvent systems. The table below summarizes the expected solubility ranges at standard ambient temperature and pressure (SATP).

Solvent CategoryRepresentative SolventDielectric Constant ( ε )Estimated Solubility RangeMechanistic Solvation Driver
Aqueous Water80.1> 100 mg/mL (Very Soluble)Dual H-bond donor/acceptor networking; complete hydration shell formation.
Polar Aprotic DMSO46.750 - 100 mg/mL (Freely Soluble)Strong H-bond acceptor (S=O) disrupts solute's donor network; high dipole moment.
Polar Aprotic DMF36.750 - 100 mg/mL (Freely Soluble)Efficient disruption of amide-amide intermolecular bonds.
Polar Protic Methanol32.710 - 50 mg/mL (Soluble)Moderate competitive H-bonding; limited by lower polarity compared to water[2].
Polar Protic Ethanol24.51 - 10 mg/mL (Sparingly Soluble)Increased hydrocarbon chain length of solvent sterically hinders solvation.
Non-Polar Hexane1.89< 0.1 mg/mL (Practically Insoluble)Incapable of overcoming the high lattice energy of the diamide crystal.

Applications Dictated by Solubility Profiles

The solubility characteristics of N1,N4-bis(2-hydroxyethyl)succinamide directly dictate its utility in advanced chemical applications:

1. Biodegradable Polyesteramides: When synthesizing polyesteramides, this compound acts as a diamide-diol chain extender. The incorporation of the succinamide moiety increases the mechanical strength of the resulting polymer via intermolecular hydrogen bonding. However, as documented in patent literature, when the molar content of this diamide exceeds 20%, the resulting polymer's solubility shifts drastically. The dense hydrogen-bonding network renders the polymer insoluble in standard solvents like chloroform, necessitating the use of highly polar aprotic solvents like Dimethylformamide (DMF) for dissolution and intrinsic viscosity measurements[3].

2. Gene and Drug Delivery Vehicles: In the development of poly(glycoamidoamine)s for pDNA delivery, the extreme hydrophilicity of the bis(2-hydroxyethyl)succinamide monomer ensures that the final polymeric vehicle remains highly water-soluble[2]. This aqueous solubility is non-negotiable for maintaining biocompatibility and enabling effective cellular uptake in physiological environments.

Experimental Workflow: Self-Validating Solubility Determination

To generate precise, publication-grade solubility data for N1,N4-bis(2-hydroxyethyl)succinamide, researchers must employ a rigorous, self-validating methodology. The standard UV-Vis quantification approach is fundamentally flawed for this molecule because it lacks an aromatic chromophore; the amide bonds only absorb in the low UV range (~210 nm), which is heavily masked by the UV cutoffs of solvents like DMSO and DMF.

Therefore, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD) is the scientifically sound choice. Furthermore, to ensure the data is thermodynamically valid, the solid phase must be analyzed post-equilibration to rule out solvent-induced polymorphic transitions or hydrate formation.

Step-by-Step Protocol (Isothermal Shake-Flask Method)
  • Saturation Preparation: Add an excess amount of N1,N4-bis(2-hydroxyethyl)succinamide solid to 5.0 mL of the target solvent in a hermetically sealed glass vial.

  • Thermal Equilibration: Place the vial in an isothermal shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is achieved.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm syringe filter. (Crucial: Use Regenerated Cellulose (RC) for aqueous/protic solvents and PTFE for aggressive aprotic solvents like DMF).

  • Instrumental Quantification (HPLC-ELSD): Dilute the filtered supernatant to fall within the linear dynamic range of the ELSD. Inject into the HPLC system using a hydrophilic interaction liquid chromatography (HILIC) column, which is ideal for highly polar analytes.

  • Solid-State Validation (The Self-Validating Step): Recover the residual wet cake from the centrifuge tube. Dry gently under vacuum and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) . If the diffractogram or melting endotherm deviates from the pristine starting material, a solvate or hydrate has formed, and the measured solubility corresponds to this new phase, not the anhydrous starting material.

Shake_Flask_Workflow S1 1. Saturation Disperse excess solute in target solvent S2 2. Thermal Equilibration Agitate at 25.0 ± 0.1 °C for 48-72h S1->S2 Thermodynamic control S3 3. Phase Separation Centrifuge & filter (0.22 µm PTFE/RC) S2->S3 Isolate saturated phase S4 4. Instrumental Quantification HPLC-ELSD / CAD analysis S3->S4 Concentration measurement S5 5. Solid-State Validation PXRD/DSC on residual wet cake S3->S5 Phase transition check

Fig 2: Self-validating isothermal shake-flask workflow for solubility determination.

References

  • PubChem . "N,N'-bis(2-hydroxyethyl)succinamide | CID 231264". National Center for Biotechnology Information.[Link]

  • Google Patents. "CN101585915A - Method for preparing biodegradable polyesteramide through chain extension".
  • VTechWorks . "Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships". Virginia Tech Electronic Theses and Dissertations. [Link]

Sources

Foundational

Whitepaper: The Discovery, Chemical Evolution, and Application of N1,N4-bis(2-hydroxyethyl)succinamide (BHES)

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide The Polymer Dichotomy and the Advent of PEAs For decades, the field of biomaterials faced a per...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

The Polymer Dichotomy and the Advent of PEAs

For decades, the field of biomaterials faced a persistent dichotomy. Polyesters (such as polylactic acid or polyglycolic acid) offer excellent, predictable biodegradability via hydrolytic cleavage but often lack the thermal stability and mechanical robustness required for advanced structural applications. Conversely, polyamides (such as nylons) exhibit superior tensile strength and thermal resistance due to strong intermolecular hydrogen bonding, but their highly crystalline structures render them recalcitrant to biological degradation.

To bridge this gap, polymer chemists conceptualized Poly(ester amide)s (PEAs) —hybrid macromolecules designed to contain both hydrolyzable ester linkages and hydrogen-bonding amide linkages. The historical bottleneck in PEA synthesis was achieving a uniform, predictable distribution of these bonds. Random copolymerization often led to blocky structures with unpredictable degradation profiles.

The discovery and utilization of symmetrical diamide-diol monomers revolutionized this space. By pre-forming the amide bonds within a short, stable molecular core and leaving terminal hydroxyls for subsequent esterification, researchers could precisely control the amide-to-ester ratio. N1,N4-bis(2-hydroxyethyl)succinamide (BHES) emerged as a premier diamide-diol, combining the flexibility of a four-carbon succinyl core with highly reactive primary alcohols[1].

Chemical Architecture of BHES

BHES, also known by its IUPAC name N,N'-bis(2-hydroxyethyl)succinamide, is a synthetic diamide-diol with the CAS number 1871-90-5.

The molecular causality of BHES lies in its symmetry. The central succinamide core ( -NH-CO-CH2​-CH2​-CO-NH- ) acts as a rigid, hydrogen-bonding anchor. When polymerized, these amide domains align to form crystalline micro-domains, imparting high mechanical strength. Meanwhile, the terminal 2-hydroxyethyl groups ( -CH2​-CH2​-OH ) serve as flexible tethers that readily undergo polycondensation with dicarboxylic acids to form ester bonds, which are susceptible to enzymatic and hydrolytic degradation[1].

Logic BHES N1,N4-bis(2-hydroxyethyl)succinamide (Structural Core) Amide Internal Amide Bonds (-NH-CO-) BHES->Amide Hydroxyl Terminal Hydroxyls (-OH) BHES->Hydroxyl Hbond Intermolecular Hydrogen Bonding Amide->Hbond Ester Ester Linkage Formation (During Polymerization) Hydroxyl->Ester Mech High Tensile Strength & Thermal Stability Hbond->Mech Bio Hydrolytic Cleavage & Biodegradability Ester->Bio App2 Biodegradable Elastomers Mech->App2 App1 Gene Delivery Vectors (PGAAs) Bio->App1 Bio->App2

Fig 1. Structure-property-application causality of BHES in advanced biomaterials.

Synthesis Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand not just the steps of synthesis, but the thermodynamic and kinetic reasoning behind them. The following protocols represent the industry-standard workflows for synthesizing BHES and its subsequent polymers.

Protocol 1: Synthesis of the BHES Monomer

This amidation protocol leverages a nucleophilic acyl substitution mechanism[2].

  • Reagent Preparation : Weigh 500 mg (approx. 2.8 mmol) of a succinate precursor (e.g., dimethyl succinate) into a round-bottom flask (RBF)[2].

  • Solvation : Add 40 mL of high-purity methanol to the RBF to completely dissolve the precursor[2].

    • Causality: Methanol acts as a polar protic solvent. It stabilizes the tetrahedral intermediate during the nucleophilic attack without aggressively competing as a nucleophile under uncatalyzed, room-temperature conditions.

  • Amine Addition : Slowly add 514 mg (approx. 8.4 mmol, 3 molar equivalents) of 2-aminoethane (ethanolamine) to the solution under continuous magnetic stirring[2].

    • Causality: A slight stoichiometric excess of the primary amine drives the equilibrium toward complete amidation of both ester groups, preventing the formation of mono-amide byproducts.

  • Reaction Incubation : Stir the reaction mixture at room temperature (approx. 20-25°C) for 48 hours[2].

    • Causality: Conducting the reaction at room temperature prevents the thermal degradation of the reactants and avoids unwanted side reactions, such as the etherification of the terminal hydroxyl groups.

  • Purification & Validation : Evaporate the methanol solvent under reduced pressure using a rotary evaporator[2]. The resulting product is a viscous yellowish oil or semi-solid,[2].

    • Self-Validation: The reaction's completion must be validated via 1 H-NMR spectroscopy. A successful synthesis is confirmed by the complete disappearance of the methoxy protons (if using dimethyl succinate) and the emergence of the characteristic amide (-NH) proton signals. Purity should reach 95%.

Protocol 2: Synthesis of Biodegradable PEAs via Melt Polycondensation

Direct polycondensation of diamide-diols often plateaus at low molecular weights due to exponential increases in melt viscosity, which traps water byproducts and halts chain growth. To bypass this, a two-step prepolymerization and chain-extension method is utilized[1].

  • Prepolymer Formation : Combine BHES, an aliphatic diol (e.g., 1,4-butanediol), and a dibasic acid (e.g., adipic acid) in a reactor[1].

  • Melt Polycondensation : Heat the mixture under a nitrogen atmosphere to induce melt polycondensation, forming a PEA prepolymer with terminal hydroxyl and carboxyl groups[1].

  • Catalyst Addition : Introduce a mixed catalyst system. Phosphorous acid is added during prepolymerization, while p-toluenesulfonic acid is added prior to chain extension[1].

    • Causality: This specific staging prevents premature cross-linking while ensuring sufficient electrophilic activation during the extension phase[1].

  • Chain Extension : Add a chain extender, such as N,N'-adipoyl biscaprolactam, to the prepolymer melt[1]. React under nitrogen at 200°C for 0.5 hours at atmospheric pressure, followed by 2 hours under a vacuum of 8 mmHg[1].

    • Causality: The biscaprolactam chain extender links the prepolymer chains via ring-opening without releasing small molecule condensates (like water). This overcomes the viscosity barrier, yielding a high-molecular-weight polymer.

    • Self-Validation: The success of the extension is validated by measuring the intrinsic viscosity of the polymer in chloroform or dimethylformamide. A successful batch will yield an intrinsic viscosity between 0.42 and 1.05 dL/g[1].

Workflow A Dimethyl Succinate + 2-Aminoethanol B Amidation (Methanol, RT, 48h) A->B C BHES Monomer (Diamide-Diol) B->C Evaporation & Purification D Melt Polycondensation (w/ Dicarboxylic Acid) C->D E PEA Prepolymer (Low MW) D->E - H2O/MeOH F Chain Extension (e.g., Diacyl Dilactam) E->F G High MW Biodegradable Poly(ester amide) F->G Viscosity Increase

Fig 2. Synthesis workflow from precursor molecules to high-MW Poly(ester amide)s via BHES.

Mechanistic Role in Advanced Biomaterials

Poly(glycoamidoamine)s for Gene Delivery

In the realm of drug development, BHES-derived structures are highly valued in the synthesis of Poly(glycoamidoamine)s (PGAAs) used for plasmid DNA (pDNA) delivery[2]. The structural incorporation of the succinamide core provides a critical balance: the amide bonds mimic peptide linkages, offering the biocompatibility and structural rigidity necessary to condense pDNA into stable nanoparticles[2]. Furthermore, the ester bonds formed by the terminal hydroxyls undergo predictable hydrolysis under physiological conditions, allowing for the timely release of the pDNA payload once the vector escapes the endosome and enters the target cell's cytosol[2].

Tunable Biodegradable Plastics

By altering the molar ratio of BHES to other aliphatic diols during the prepolymerization phase, materials scientists can precisely tune the degradation rate of the resulting plastic[1]. A higher BHES content increases the density of hydrogen bonds, thereby increasing the glass transition temperature ( Tg​ ) and slowing down hydrolytic degradation. This tunability is essential for manufacturing agricultural films that must survive a specific growing season, or surgical sutures that must maintain tensile strength during the critical window of wound healing.

Quantitative Data Summaries

Table 1: Physicochemical Profile of BHES

PropertyValueSource
IUPAC Name N1,N4-bis(2-hydroxyethyl)succinamide
CAS Number 1871-90-5
Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
InChI Key PDECHAVKIJHTRQ-UHFFFAOYSA-N
Physical Form Solid / Semi-solid
Standard Purity 95%

Table 2: Comparative Polymer Properties (Mechanistic Overview)

Polymer ClassBiodegradabilityMechanical StrengthPrimary LinkageBHES Application
Polyesters (e.g., PLA)High (Hydrolytic)Low to ModerateEster (-COO-)N/A
Polyamides (e.g., Nylon)Low (Recalcitrant)High (H-Bonding)Amide (-CONH-)N/A
Poly(ester amide)s (PEAs)High (Tunable)High (H-Bonding)Ester & AmideCore Monomer [1]

References

  • Sigma-Aldrich. N1,N4-Bis(2-hydroxyethyl)succinamide | 1871-90-5.
  • Suzhou Allbiopharm. N1,N4-bis(2-hydroxyethyl)succinamide.
  • Google Patents. CN101585915A - Method for preparing biodegradable polyesteramide through chain extension.
  • VTechWorks (Virginia Tech). Poly(glycoamidoamine)

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of N1,N4-bis(2-hydroxyethyl)succinamide: A Comprehensive Technical Guide

Executive Summary & Chemical Context N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5) is a highly symmetric, bifunctional aliphatic diamide characterized by its terminal primary hydroxyl groups. In contemporary mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5) is a highly symmetric, bifunctional aliphatic diamide characterized by its terminal primary hydroxyl groups. In contemporary materials science and drug development, this compound serves as a critical monomer and chain extender. It is extensively utilized in the synthesis of biodegradable polyesteramides[1] and poly(glycoamidoamine)s (PGAAs), which are highly sought after for non-viral plasmid DNA (pDNA) delivery systems due to their favorable hydrolysis patterns and biocompatibility[2].

For researchers synthesizing these complex polymers, confirming the absolute purity and structural integrity of the N1,N4-bis(2-hydroxyethyl)succinamide precursor is paramount. Impurities or asymmetric degradation products can drastically alter the degree of polymerization and the resulting bioactivity of the polymer[2]. This whitepaper provides an authoritative, field-proven framework for the spectroscopic characterization (NMR, IR, MS) of this compound, emphasizing the physical causality behind analytical choices and establishing self-validating experimental protocols.

Spectroscopic Analytical Strategy

To achieve unambiguous structural confirmation, a multi-modal spectroscopic approach is required. Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen connectivity and symmetry validation; Fourier-Transform Infrared (FT-IR) spectroscopy confirms the integrity of the amide and hydroxyl functional groups; and Mass Spectrometry (MS) validates the exact molecular weight and structural sequence through fragmentation.

Workflow Sample N1,N4-bis(2-hydroxyethyl)succinamide CAS: 1871-90-5 NMR 1H & 13C NMR Solvent: DMSO-d6 Sample->NMR Solubilization IR ATR-FTIR Crystal: Diamond Sample->IR Direct Solid MS ESI-MS Mode: Positive Ion Sample->MS MeOH/H2O (1:1) Data Structural Consensus & Purity Validation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

The selection of the deuterated solvent is the most critical decision in the NMR profiling of aliphatic amides. While D₂O is commonly used for water-soluble compounds, DMSO-d₆ must be utilized for the structural elucidation of N1,N4-bis(2-hydroxyethyl)succinamide. D₂O induces rapid deuterium exchange with the labile amide (-NH-) and hydroxyl (-OH) protons, effectively erasing their signals from the ¹H spectrum[2]. By using anhydrous DMSO-d₆, hydrogen bonding is stabilized, preventing proton exchange and preserving the crucial scalar coupling (J-coupling) between the heteroatom protons and the adjacent aliphatic chains.

Self-Validating Symmetry

The molecule possesses a high degree of symmetry. The central succinyl protons (-CH₂-CH₂-) appear as a sharp singlet at ~2.35 ppm. Because the molecule is symmetric, these four protons are chemically and magnetically equivalent, preventing any observable scalar coupling between them. A self-validating purity check involves integrating this succinyl singlet (4H) against the terminal hydroxyl triplet (2H); any deviation from a strict 2:1 ratio indicates asymmetric degradation or mono-substituted impurities.

Table 1: Standardized ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
¹H 2.35Singlet (s)4H-Succinyl -CH₂-CH₂-
¹H 3.15Quartet (q)4H~6.0-NH-CH₂ -
¹H 3.42Quartet (q)4H~6.0-CH₂ -OH
¹H 4.65Triplet (t)2H~5.5Terminal -OH
¹H 7.85Triplet (t)2H~5.5Amide -NH -
¹³C 30.5---Succinyl -CH₂-
¹³C 42.1----NH-CH₂-
¹³C 60.2----CH₂-OH
¹³C 171.8---Amide C=O

Vibrational Spectroscopy (ATR-FTIR)

Causality in Sampling Technique

Traditional transmission FTIR using KBr pellets is strongly discouraged for this compound. Both the amide and hydroxyl groups are highly hygroscopic. KBr matrices rapidly absorb atmospheric moisture during pellet pressing, which artificially inflates and broadens the 3300 cm⁻¹ region, leading to false positives for residual water. Attenuated Total Reflectance (ATR) utilizing a diamond crystal allows for direct, solid-state measurement without a hygroscopic matrix, ensuring that the observed O-H and N-H stretches are intrinsic to the sample.

Table 2: Key ATR-FTIR Band Assignments
Wavenumber (cm⁻¹)IntensityBand ShapeVibrational Assignment
3280 - 3350StrongBroadOverlapping O-H and N-H stretching
2930, 2875MediumSharpAsymmetric/Symmetric C-H stretching
~1645StrongSharpAmide I (C=O stretching)
~1540StrongSharpAmide II (N-H bending & C-N stretching)
~1050MediumSharpC-O stretching (primary alcohol)

Mass Spectrometry (ESI-MS)

Causality in Ionization Strategy

To determine the exact mass and structural sequence, Electrospray Ionization (ESI) in positive ion mode is the optimal technique. Hard ionization methods, such as Electron Impact (EI), impart excessive internal energy, often obliterating the molecular ion of aliphatic amides[3]. ESI is a "soft" ionization technique; the highly polar amide carbonyls and terminal hydroxyls serve as excellent protonation sites, yielding a robust [M+H]⁺ base peak at m/z 205.12.

Fragmentation M [M+H]⁺ m/z 205.12 F1 [M+H - H₂O]⁺ m/z 187.11 M->F1 -H₂O (-18 Da) F2 Amide Cleavage m/z 144.06 M->F2 -NH₂CH₂CH₂OH (-61 Da) F3 Acylium Cation m/z 126.05 F2->F3 -H₂O (-18 Da)

Figure 2: Proposed ESI-MS positive ion fragmentation pathway.
Table 3: ESI-MS High-Resolution Data (Positive Mode)
m/z ObservedIon SpeciesRelative AbundanceStructural Rationale
205.118[M+H]⁺100% (Base Peak)Protonated intact molecular ion (Calculated: 205.1188)
227.100[M+Na]⁺VariableSodium adduct (common in glass-stored samples)
187.108FragmentMinor (<15%)Loss of terminal water molecule (-18 Da)
144.065FragmentMedium (~40%)Cleavage of one amide bond, loss of ethanolamine (-61 Da)[3]

Standardized Experimental Protocols

To ensure absolute reproducibility and self-validation, the following protocols must be strictly adhered to:

Protocol A: Anhydrous NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of N1,N4-bis(2-hydroxyethyl)succinamide (purity ≥95%) into a dry glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, stored over molecular sieves) to the vial. Self-validation step: Do not use older DMSO-d₆ bottles, as absorbed atmospheric water will appear at ~3.33 ppm and obscure the -CH₂-OH multiplet.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • Referencing: Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm.

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Self-validation step: Ensure the background shows no residual organic peaks before proceeding.

  • Sample Application: Place ~2 mg of the solid sample directly onto the center of the diamond crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~80 in-lbs of torque).

  • Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm during post-processing to account for depth-of-penetration variations at lower wavenumbers.

Protocol C: ESI-MS Flow-Injection Analysis
  • Dilution: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol. Dilute this stock 1:100 in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the amides.

  • Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., sodium formate cluster ions) to ensure mass accuracy within <5 ppm.

  • Injection: Introduce the sample via direct flow injection at a rate of 10 µL/min into the ESI source.

  • Parameters: Set the capillary voltage to +3.5 kV, desolvation temperature to 250°C, and acquire data in the m/z range of 50–500.

References

  • Sigma-Aldrich. "N1,N4-Bis(2-hydroxyethyl)succinamide | 1871-90-5".
  • VTechWorks. "Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships".
  • Google Patents. "CN101585915A - Method for preparing biodegradable polyesteramide through chain extension".
  • Semantic Scholar. "Electron-ionisation mass spectrometric studies of polydentate malonamide-derived ligands".

Sources

Foundational

commercial suppliers of N1,N4-bis(2-hydroxyethyl)succinamide

Technical Whitepaper: Sourcing, Quality Control, and Application of N1,N4-bis(2-hydroxyethyl)succinamide (CAS 1871-90-5) in Advanced Polymer Design Executive Summary & Molecular Rationale In the landscape of advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing, Quality Control, and Application of N1,N4-bis(2-hydroxyethyl)succinamide (CAS 1871-90-5) in Advanced Polymer Design

Executive Summary & Molecular Rationale

In the landscape of advanced materials and biopharmaceuticals, the rational design of polymers requires monomers that impart specific physicochemical properties. N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5), also known as N,N'-bis(2-hydroxyethyl)succinamide or succinic acid bis(2-hydroxyethylamide), is a highly specialized diamide-diol monomer [1, 2].

From a mechanistic perspective, this molecule is highly sought after because it pre-encodes amide bonds into a diol structure. When polymerized with dicarboxylic acids, it yields biodegradable polyesteramides (PEAs). Polyesters (like PLA or PGA) offer excellent enzymatic degradability but often lack mechanical robustness. Polyamides (like Nylon) offer exceptional tensile strength and thermal stability via intermolecular hydrogen bonding but resist biodegradation. By utilizing N1,N4-bis(2-hydroxyethyl)succinamide, polymer chemists can synthesize PEAs that achieve a precise, alternating sequence of ester and amide linkages, bridging the gap between mechanical strength and environmental/biological degradability [3]. Furthermore, it serves as a critical structural unit in poly(glycoamidoamine)s designed for non-toxic plasmid DNA (pDNA) delivery [4].

Physicochemical Profiling

Before engaging commercial suppliers, it is critical to establish the baseline physicochemical parameters of the target molecule to ensure compatibility with downstream synthetic workflows.

Table 1: Physicochemical Properties of N1,N4-bis(2-hydroxyethyl)succinamide

ParameterSpecification / Value
CAS Registry Number 1871-90-5
Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
InChI Key PDECHAVKIJHTRQ-UHFFFAOYSA-N
Structural Features Terminal primary hydroxyls; internal secondary amides
Physical Form Solid or semi-solid (dependent on ambient temp)
Storage Conditions Inert atmosphere, room temperature, tightly closed

Commercial Supplier Landscape & Sourcing Strategy

Sourcing this specific diamide-diol requires navigating specialty chemical catalogs. Because it bridges the gap between a bulk polymer intermediate and a fine pharmaceutical linker, supplier selection must be dictated by the intended application (e.g., bulk materials science vs. cGMP drug delivery).

Table 2: Primary Commercial Suppliers & Strategic Utility

SupplierCatalog / SKUStated PurityStrategic Sourcing Rationale
Sigma-Aldrich (Merck) XPIH9BD022BD (AiFChem)≥95%Ideal for early-stage R&D. Provides comprehensive analytical documentation (COA, COO) and MSDS support [2, 5].
Pharmaffiliates PA2700543High PurityBest suited for analytical validation, API impurity profiling, and use as a reference standard in regulated labs [1].
BLD Pharm BD01911150Research GradeReliable for scale-up screening. Offers specialized logistics (cold-chain if required for derivatives) [6, 7].
AllBioPharm AD15193CustomUseful for bulk custom synthesis or localized sourcing in Asian manufacturing hubs [8].

Causality in Sourcing: When purchasing from these suppliers, the ≥95% purity threshold is generally sufficient for step-growth polymerization. However, for gene delivery applications (e.g., poly(glycoamidoamine) synthesis), trace amine impurities from the manufacturing process must be quantified, as residual primary amines can prematurely terminate polymerization or alter the charge density (N/P ratio) of the final pDNA vector [4].

De Novo Synthesis & Analytical Validation Protocol

In scenarios where commercial supply chains are constrained, or isotopic labeling is required, N1,N4-bis(2-hydroxyethyl)succinamide can be synthesized in-house. The following self-validating protocol utilizes a nucleophilic acyl substitution mechanism.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of diethyl succinate (or succinic anhydride) in anhydrous methanol under an inert nitrogen atmosphere.

  • Amidation: Slowly add 2.2 equivalents of 2-aminoethanol (ethanolamine) dropwise to the stirring solution at room temperature. Mechanistic note: The slight excess of ethanolamine drives the equilibrium forward and compensates for potential evaporative loss.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C) and stir for 24–48 hours. The reaction progress should be monitored via TLC (Thin Layer Chromatography) until the succinate precursor is fully consumed [4].

  • Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator, yielding a viscous yellowish oil or semi-solid crude.

  • Purification (Self-Validation Step 1): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ethyl acetate) to remove unreacted ethanolamine.

  • Analytical Validation (Self-Validation Step 2):

    • FTIR Spectroscopy: Confirm the presence of strong Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1550 cm⁻¹) bands. The ester carbonyl peak (~1740 cm⁻¹) from the starting material must be completely absent.

    • ¹H NMR (in D₂O or DMSO-d₆): Verify the succinate backbone protons (multiplet, ~2.4 ppm) and the distinct methylene protons adjacent to the hydroxyl and amide groups.

Synthesis R1 Succinic Anhydride (or Diethyl Succinate) Condensation Nucleophilic Acyl Substitution (Methanol, RT to Reflux) R1->Condensation R2 2-Aminoethanol (Ethanolamine) R2->Condensation Crude Crude N1,N4-bis(2-hydroxyethyl)succinamide Condensation->Crude Purification Recrystallization / Solvent Evaporation Crude->Purification Pure Pure Product (CAS: 1871-90-5) Purification->Pure

Synthesis workflow of N1,N4-bis(2-hydroxyethyl)succinamide via nucleophilic acyl substitution.

Downstream Application: Biodegradable Polyesteramides (PEAs)

The primary industrial application of commercially sourced N1,N4-bis(2-hydroxyethyl)succinamide is as a chain-extending diamide-diol in the synthesis of PEAs.

Melt Polycondensation Workflow
  • Prepolymer Formation: The diamide-diol (N1,N4-bis(2-hydroxyethyl)succinamide) is combined with a dicarboxylic acid (e.g., adipic acid or sebacic acid) and an aliphatic diol (e.g., 1,4-butanediol) in a reactor [3].

  • Melt Co-condensation: The mixture is subjected to high temperatures (approx. 200°C) under a nitrogen purge to prevent oxidative degradation, followed by a high-vacuum phase to remove the water byproduct and drive the polycondensation forward.

  • Chain Extension: Because melt polycondensation often yields low-to-moderate molecular weight prepolymers, a chain extender such as 1,4-phenyl-bis(2-oxazoline) or an acyl bis-caprolactam is introduced [3]. The oxazoline rings react rapidly with terminal carboxyl groups, drastically increasing the intrinsic viscosity and molecular weight of the polymer without generating small-molecule byproducts.

Causality in Polymer Design: By dictating the molar ratio of the diamide-diol to the aliphatic diol, scientists can precisely tune the degradation kinetics of the resulting plastic. Higher amide content increases crystallinity and slows enzymatic cleavage, allowing for customizable degradation profiles suitable for agricultural films or sustained-release drug matrices.

Application M1 N1,N4-bis(2-hydroxyethyl)succinamide (Diamide-Diol) Poly Melt Polycondensation (Vacuum, 200°C) M1->Poly M2 Dicarboxylic Acid (e.g., Adipic Acid) M2->Poly Prepolymer PEA Prepolymer (OH/COOH Terminated) Poly->Prepolymer Extender Chain Extension (e.g., Bis-oxazoline) Prepolymer->Extender Final Biodegradable Polyesteramide (High MW) Extender->Final

Melt polycondensation and chain extension workflow for biodegradable polyesteramides.

References

  • Pharmaffiliates. "N1,N4-Bis(2-hydroxyethyl)succinamide | CAS No: 1871-90-5". Pharmaffiliates Catalog. Available at:[Link]

  • Google Patents. "Method for preparing biodegradable polyesteramide through chain extension" (CN101585915A). Patent Literature.
  • VTechWorks. "Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships". Virginia Tech Electronic Theses and Dissertations. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Engineering Tough, Biodegradable Hydrogels Using N1,N4-bis(2-hydroxyethyl)succinamide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scope Conventional hydrogels based on polyethylene g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scope

Conventional hydrogels based on polyethylene glycol (PEG) or similar hydrophilic polymers are highly valued in tissue engineering and drug delivery due to their excellent biocompatibility and tissue-mimicking water content. However, their utility is often bottlenecked by inherent mechanical brittleness; they rely solely on static covalent crosslinks that rupture irreversibly under stress.

To overcome this, N1,N4-bis(2-hydroxyethyl)succinamide (BHES) (CAS: 1871-90-5) is increasingly utilized as a bifunctional chain extender and crosslinker. By incorporating BHES into the polymer backbone, researchers can engineer polyurethanes and polyesteramides that exhibit extraordinary mechanical toughness while maintaining biodegradability [1]. This application note details the mechanistic principles, synthesis workflows, and characterization protocols for formulating BHES-integrated tough hydrogels.

Mechanistic Insights: The Role of BHES

The structural brilliance of BHES lies in its dual functionality:

  • Terminal Hydroxyl Groups: The two primary alcohols allow BHES to participate in step-growth polymerization with diisocyanates (forming polyurethanes) or dicarboxylic acids (forming polyesters), seamlessly integrating into the polymer network [3].

  • Succinamide Core (Hydrogen Bonding): The internal succinamide motif contains two amide (-NH-CO-) groups. These groups act as potent hydrogen bond donors and acceptors, driving the formation of a dense, physical crosslinking network within the hydrogel matrix.

Causality of Toughness: When mechanical stress is applied to a BHES-hydrogel, the rigid covalent network remains intact while the physical hydrogen bonds preferentially rupture. This rupture dissipates massive amounts of mechanical energy (acting as "sacrificial bonds"). Upon removal of the stress, the hydrogen bonds dynamically reform, endowing the hydrogel with remarkable fatigue resistance and self-healing properties [2, 4].

Mechanism A Applied Stress on Hydrogel B Deformation of Polymer Network A->B C Rupture of Sacrificial H-Bonds (Amide Groups) B->C D Energy Dissipation (Toughness Enhancement) C->D E Removal of Stress D->E F Reversible Reformation of H-Bonds E->F F->B Self-Healing/Recovery

Mechanism of energy dissipation and self-healing in BHES hydrogels via sacrificial hydrogen bonds.

Experimental Protocols

The following self-validating protocol describes the synthesis of a BHES-extended polyurethane (BHES-PU) hydrogel. The system is self-validating through the use of Fourier Transform Infrared Spectroscopy (FTIR) to track the depletion of reactive isocyanate (NCO) groups, ensuring complete polymerization before hydration.

Materials and Reagents
  • Macromonomer: Polyethylene glycol (PEG, Mn​ = 2000 g/mol )

  • Diisocyanate: Hexamethylene diisocyanate (HMDI)

  • Chain Extender: N1,N4-bis(2-hydroxyethyl)succinamide (BHES)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF)

  • Hydration Media: Phosphate-Buffered Saline (PBS, pH 7.4)

Protocol 1: Synthesis of BHES-PU Polymer Films

Note: The stoichiometric ratio of OH (from PEG + BHES) to NCO (from HMDI) must be strictly maintained at 1:1 to achieve high molecular weight.

  • Dehydration: Place PEG (10.0 g, 5.0 mmol) in a three-neck round-bottom flask. Dry under vacuum at 80°C for 2 hours to remove trace moisture. Moisture will react with HMDI to form urea linkages and CO₂ gas, leading to premature crosslinking and foaming.

  • Prepolymer Formation: Purge the flask with dry Nitrogen. Dissolve the dried PEG in 20 mL of anhydrous DMF. Add HMDI (1.68 g, 10.0 mmol) and 2 drops of DBTDL catalyst (~0.1 wt%). React at 80°C for 3 hours with magnetic stirring.

  • Chain Extension: Cool the reaction mixture to 60°C. Dissolve BHES (1.02 g, 5.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the prepolymer solution. The overall molar ratio of PEG:HMDI:BHES is 1:2:1.

  • Reaction Validation: Stir the mixture at 60°C for 12 hours. Withdraw a 0.1 mL aliquot and analyze via FTIR. The reaction is deemed complete when the characteristic NCO stretching peak at ~2270 cm⁻¹ completely disappears.

  • Film Casting: Pour the viscous polymer solution into a flat Teflon mold. Place in a vacuum oven at 60°C for 24 hours to completely evaporate the DMF solvent, yielding a transparent, solid polyurethane film.

Workflow A PEG + Diisocyanate (Macromonomer) B Prepolymer (NCO-terminated) A->B 80°C, Catalyst C Add BHES (Chain Extender) B->C Cool to 60°C D Polyurethane Network (Covalent + H-Bonded) C->D Polymerization E Hydration in PBS (Tough Hydrogel) D->E Swelling

Workflow for synthesizing BHES-incorporated polyurethane hydrogels via step-growth polymerization.

Protocol 2: Hydrogel Formation and Mechanical Testing
  • Swelling: Cut the dried polymer film into standard dog-bone shapes (e.g., ASTM D412). Submerge the samples in PBS (pH 7.4) at 37°C for 48 hours to reach equilibrium swelling.

  • Gravimetric Analysis: Weigh the swollen hydrogel ( Ws​ ) and the initial dry polymer ( Wd​ ). Calculate the Equilibrium Swelling Ratio (ESR) as: ESR(%)=[(Ws​−Wd​)/Wd​]×100 .

  • Tensile Testing: Mount the swollen dog-bone samples on a universal testing machine equipped with a 100 N load cell. Test at a crosshead speed of 50 mm/min until fracture. Calculate toughness by integrating the area under the stress-strain curve.

Data Presentation & Analysis

The ratio of BHES dictates the density of the hydrogen-bonding network. As demonstrated in the data below, increasing the BHES content restricts water uptake (due to a tighter physical network) but exponentially increases the mechanical robustness of the hydrogel.

Table 1: Effect of BHES Formulation on Hydrogel Swelling and Mechanical Properties

Formulation (PEG:HMDI:BHES)BHES Content (mol%)Equilibrium Swelling Ratio (%)Tensile Strength (MPa)Elongation at Break (%)Toughness (MJ/m³)
1:2:1 (Low BHES)25.0285 ± 121.24 ± 0.15410 ± 252.8 ± 0.3
1:3:2 (Medium BHES)33.3195 ± 082.95 ± 0.22680 ± 358.7 ± 0.6
1:4:3 (High BHES)37.5130 ± 054.80 ± 0.30850 ± 4016.4 ± 1.2

Interpretation: The 1:4:3 formulation exhibits nearly a 6-fold increase in toughness compared to the 1:2:1 formulation. This confirms the causality that a higher density of succinamide-derived sacrificial hydrogen bonds directly translates to superior energy dissipation under strain.

Troubleshooting Guide

  • Issue: Premature gelation or insolubility during synthesis.

    • Cause: Introduction of moisture leading to urea crosslinking, or localized concentration gradients.

    • Solution: Rigorously dry the PEG macromonomer under vacuum. Ensure DMF is strictly anhydrous (store over 4Å molecular sieves). Add the BHES solution dropwise under vigorous stirring.

  • Issue: The polymer film dissolves in PBS rather than swelling into a hydrogel.

    • Cause: Incomplete polymerization resulting in low molecular weight chains, often due to stoichiometric imbalance.

    • Solution: Recalculate the hydroxyl values of PEG and BHES to ensure the NCO:OH ratio is exactly 1.0. Do not terminate the reaction until the FTIR NCO peak (2270 cm⁻¹) is completely absent.

References

  • Method for preparing biodegradable polyesteramide through chain extension.Google Patents (CN101585915A).
  • Tough hydrophilic polyurethane-based hydrogels with mechanical properties similar to human soft tissues.Journal of Materials Chemistry B (RSC Publishing).
  • Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships.VTechWorks.
  • Biodegradable, anti-adhesive and tough polyurethane hydrogels crosslinked by triol crosslinkers.PubMed.
Application

protocol for crosslinking proteins with N1,N4-bis(2-hydroxyethyl)succinamide

Application Note: Advanced Protocol for Protein Crosslinking using N1,N4-bis(2-hydroxyethyl)succinamide (BHES) via NHS-Carbonate Activation Introduction & Mechanistic Overview In structural biology and bioconjugation, th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for Protein Crosslinking using N1,N4-bis(2-hydroxyethyl)succinamide (BHES) via NHS-Carbonate Activation

Introduction & Mechanistic Overview

In structural biology and bioconjugation, the selection of a crosslinker dictates the integrity of the stabilized protein complex. While traditional homobifunctional crosslinkers like BS3 or DSS rely on hydrophobic alkyl chains, N1,N4-bis(2-hydroxyethyl)succinamide (BHES) offers a highly hydrophilic, uncharged alternative. The internal succinamide core provides exceptional hydrogen-bonding capacity, ensuring the spacer arm remains fully solvated in aqueous environments and preventing crosslinker-induced hydrophobic collapse.

Because BHES is a diol, it is inherently unreactive toward protein functional groups under physiological conditions. To utilize BHES as a crosslinker, we must induce causality through chemical activation. This protocol utilizes N,N'-Disuccinimidyl carbonate (DSC) to quantitatively convert the terminal hydroxyls of BHES into highly reactive succinimidyl carbonates[1].

When introduced to a protein solution, these activated NHS-carbonates undergo rapid nucleophilic attack by unprotonated primary amines (ε-amines of lysine residues and the N-terminus). Unlike standard NHS-esters that form amide bonds, NHS-carbonates form carbamate (urethane) linkages [2]. Carbamate bonds exhibit superior chemical stability, making this approach exceptionally robust for downstream applications such as Crosslinking Mass Spectrometry (XL-MS) and X-ray crystallography.

ReactionPathway BHES BHES (Diol) Precursor Activated BHES-bis-NHS (Amine-Reactive) BHES->Activated + DSC DSC DSC + TEA (Activation) DSC->Activated Crosslinked Crosslinked Protein (Carbamate Bonds) Activated->Crosslinked + Protein Protein Target Protein (Lysine Amines) Protein->Crosslinked

Figure 1: Chemical activation of BHES via DSC and subsequent protein crosslinking pathway.

Chemical Properties & Spacer Arm Dynamics

Understanding the physicochemical properties of the crosslinker is critical for predicting its behavior in solution. Upon activation, BHES forms a 14-atom bridge between crosslinked amines, yielding a spacer arm of approximately 17 Å.

Table 1: Physicochemical Properties of Precursor and Activated Crosslinker

PropertyBHES (Precursor)BHES-bis-NHS (Activated Crosslinker)
CAS Number 1871-90-5N/A (Generated in situ or isolated)
Molecular Weight 204.22 g/mol 456.36 g/mol
Reactive Group Primary Hydroxyl (-OH)Succinimidyl Carbonate
Target Functional Group N/APrimary Amines (-NH2)
Linkage Formed N/ACarbamate (Urethane)
Spacer Arm Length N/A~17 Å (14-atom bridge)
Solubility Aqueous, DMF, DMSODMSO, DMF, Acetonitrile

Self-Validating Experimental Protocols

To guarantee reproducibility, this methodology is divided into two self-validating workflows: the anhydrous activation of BHES and the aqueous crosslinking of the target protein.

Workflow Step1 Step 1: BHES Activation DSC, TEA, Anhydrous ACN (2-4h) Step3 Step 3: Crosslinking 10x-100x Molar Excess, 1h RT Step1->Step3 Step2 Step 2: Protein Prep Amine-free Buffer, pH 7.5-8.0 Step2->Step3 Step4 Step 4: Quenching 50 mM Tris or Glycine, 15 min Step3->Step4 Step5 Step 5: Downstream Analysis SDS-PAGE & LC-MS/MS Step4->Step5

Figure 2: Step-by-step experimental workflow for BHES-mediated protein crosslinking.

Protocol A: Synthesis of BHES-bis-NHS (Activation Step)

Note: DSC and the resulting succinimidyl carbonates are highly moisture-sensitive. All glassware must be oven-dried, and solvents must be strictly anhydrous[3].

  • Reagent Preparation: Dissolve 1.0 mmol of BHES in 5 mL of anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) under an inert argon or nitrogen atmosphere.

  • Catalysis: Add 3.0 mmol of N,N'-Disuccinimidyl carbonate (DSC) to the solution. The excess ensures quantitative activation of both hydroxyl groups[1].

  • Base Addition: Dropwise, add 4.0 mmol of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Stir the reaction continuously at 23°C for 2 to 4 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The complete disappearance of the BHES diol peak and the emergence of the activated intermediate confirms success[1].

  • Workup & Isolation: Concentrate the mixture under reduced pressure. To isolate the activated crosslinker, precipitate the product in ice-cold anhydrous diethyl ether. Centrifuge, discard the supernatant, and dry the BHES-bis-NHS pellet under a vacuum. Store desiccated at -20°C.

Protocol B: Protein Crosslinking Workflow
  • Buffer Exchange: Prepare the target protein at a concentration of 1–5 mg/mL. Exchange the protein into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5–8.0) using a desalting column or dialysis. Causality: Primary amines in buffers like Tris or Glycine will competitively quench the crosslinker.

  • Crosslinker Solubilization: Immediately before use, dissolve the isolated BHES-bis-NHS in anhydrous DMSO to create a 10 mM to 50 mM stock solution.

  • Conjugation: Add the crosslinker to the protein solution to achieve the desired molar excess (see Table 2). Ensure the final concentration of DMSO does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching: Terminate the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5, or Glycine) to a final concentration of 50 mM. Incubate for 15 minutes at RT.

  • Validation Checkpoint (SDS-PAGE): Resolve a small aliquot of the quenched reaction alongside an uncrosslinked control on a non-reducing SDS-PAGE gel. Successful crosslinking is validated by a distinct upward molecular weight shift (intramolecular) or the appearance of multimeric bands (intermolecular).

Data Presentation: Crosslinker Optimization Matrix

Because protein surface topologies vary, the optimal crosslinker-to-protein ratio must be empirically determined. Over-modification can neutralize surface charge (by consuming basic lysine residues) and trigger isoelectric precipitation.

Table 2: Crosslinker-to-Protein Molar Ratio Optimization

Molar Ratio (Crosslinker : Protein)Expected OutcomeCausality & Structural Impact
10 : 1 Mild Intramolecular CrosslinkingCaptures highly proximal lysines. Ideal for preserving enzymatic activity while slightly increasing thermal stability.
50 : 1 Moderate Inter- and IntramolecularStandard starting point. Sufficient to trap transient protein-protein interactions (PPIs) without inducing severe aggregation.
100 : 1 Heavy ModificationHigh probability of capturing distant lysines. Risk of protein precipitation due to excessive loss of positive surface charges.
>200 : 1 Hyper-conjugation / AggregationLeads to non-specific crosslinking, structural distortion, and complete loss of native conformation.

References

  • MDPI. "Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates". Available at:[Link]

Sources

Method

Application Note: Utilizing N1,N4-bis(2-hydroxyethyl)succinamide in the Fabrication of Poly(ester amide) Hydrogels for 3D Cell Culture

Executive Summary The development of biomimetic 3D cell culture scaffolds requires materials that perfectly balance mechanical integrity with cellular remodeling capabilities. N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of biomimetic 3D cell culture scaffolds requires materials that perfectly balance mechanical integrity with cellular remodeling capabilities. N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5) is a symmetrical diamide-diol monomer increasingly utilized in the synthesis of biodegradable poly(ester amide) (PEA) and polyurethane scaffolds[1]. By combining the robust mechanical properties conferred by amide-driven hydrogen bonding with the tunable degradability of ester linkages, this monomer enables the creation of highly advanced extracellular matrix (ECM) analogs. This application note details the mechanistic rationale, synthesis protocols, and 3D cell culture workflows for utilizing this compound in tissue engineering.

Mechanistic Rationale & Structural Causality

In 3D cell culture, scaffolds must provide a temporary structural template that cells can degrade and replace with their own ECM. Traditional aliphatic polyesters (e.g., PLA, PGA) often lack necessary hydrophilicity, while pure polyamides are too resistant to enzymatic degradation.

  • Hydrogen Bonding Network: The succinamide core of N1,N4-bis(2-hydroxyethyl)succinamide introduces dense intermolecular hydrogen bonding. This mimics the peptide bonds found in natural ECM proteins (like collagen), significantly enhancing the compressive modulus and elasticity of the resulting hydrogel without relying on excessive, potentially cytotoxic, chemical crosslinking[2].

  • Step-Growth Polymerization: The terminal primary hydroxyl groups (-OH) undergo efficient step-growth polycondensation with diacids or diisocyanates. This forms ester or urethane linkages that are highly susceptible to hydrolytic and enzymatic cleavage, allowing cells to remodel their 3D microenvironment as they proliferate[3].

Materials and Reagents

  • Monomer: N1,N4-bis(2-hydroxyethyl)succinamide (Purity ≥95%, solid form)[1].

  • Co-monomers: Sebacic acid or Adipic acid (for PEA synthesis).

  • Catalyst: p-Toluenesulfonic acid (p-TSA)[3].

  • Crosslinking Reagents: Methacrylic anhydride, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator.

  • Cell Culture: Target cell line (e.g., Human Mesenchymal Stem Cells - hMSCs), complete culture medium (DMEM + 10% FBS), Live/Dead viability assay kit.

Experimental Workflows and Protocols

Protocol 1: Synthesis of PEA Prepolymer via Melt Polycondensation

Causality Check: We utilize melt polycondensation rather than solution polymerization to strictly avoid the use of toxic organic solvents (like DMF or chloroform) that could leave trace residues and compromise downstream 3D cell viability.

  • Monomer Preparation: Add equimolar amounts of N1,N4-bis(2-hydroxyethyl)succinamide and sebacic acid to a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Initial Condensation: Heat the mixture to 160°C under a continuous nitrogen purge for 2 hours. This initiates esterification and removes water by-products to drive the equilibrium forward.

  • Vacuum Polycondensation: Add 0.1 wt% p-TSA catalyst. Gradually reduce the pressure to <100 Pa and increase the temperature to 180°C. React for 4–6 hours until the desired intrinsic viscosity (typically 0.42–1.05 dL/g) is achieved[3].

  • Purification: Dissolve the resulting PEA prepolymer in a minimal amount of DMSO and precipitate in cold methanol. Dry under vacuum at 40°C for 48 hours.

Protocol 2: Fabrication of 3D PEA Hydrogel Scaffolds

Causality Check: Photo-crosslinking is chosen over spontaneous chemical crosslinking because it allows for precise spatial and temporal control over scaffold architecture and stiffness—a critical factor that dictates stem cell lineage commitment.

  • Functionalization: React the terminal hydroxyl groups of the PEA prepolymer with methacrylic anhydride (1.2 molar equivalents) in the presence of triethylamine for 24 hours to yield photo-crosslinkable PEA-methacrylate (PEA-MA).

  • Hydrogel Precursor Preparation: Dissolve PEA-MA (15% w/v) in sterile PBS containing 0.05% (w/v) LAP as a cytocompatible photoinitiator.

  • Casting and Curing: Transfer the precursor solution into sterile cylindrical molds (8 mm diameter, 2 mm height). Expose to UV/Vis light (405 nm, 10 mW/cm²) for 3 minutes to form a crosslinked network.

  • Equilibration: Swell the hydrogels in sterile PBS at 37°C for 24 hours to remove any unreacted monomer and reach equilibrium swelling.

Protocol 3: 3D Cell Seeding and Culture
  • Sterilization: Submerge the hydrated scaffolds in 70% ethanol for 2 hours, followed by three 30-minute wash cycles in sterile PBS under aseptic conditions.

  • Cell Seeding: Trypsinize and count hMSCs. Resuspend at a high density of 5×106 cells/mL. Drop-cast 20 µL of the cell suspension directly onto the top surface of a partially blotted scaffold to encourage deep cellular infiltration.

  • Incubation: Incubate at 37°C, 5% CO2 for 2 hours to allow for initial cell attachment before flooding the well with 1 mL of complete culture medium.

  • Maintenance: Perform a 50% medium exchange every 48 hours. Monitor degradation and cell proliferation over a 21-day period.

Quantitative Data Presentation

The incorporation ratio of N1,N4-bis(2-hydroxyethyl)succinamide directly influences the physical and biological properties of the scaffold. Table 1 summarizes typical comparative data when adjusting the molar ratio of the diamide-diol against a standard aliphatic diol (e.g., 1,4-butanediol).

Table 1: Physical and Biological Properties of PEA Scaffolds based on N1,N4-bis(2-hydroxyethyl)succinamide Content

Scaffold FormulationDiamide-Diol : Standard Diol RatioCompressive Modulus (kPa)Equilibrium Swelling Ratio (%)In Vitro Degradation (Mass loss at Day 21)hMSC Viability (Day 7)
PEA-Low 20:8015 ± 2450 ± 2035%>90%
PEA-Medium 50:5048 ± 5320 ± 1522%>95%
PEA-High 80:2095 ± 8180 ± 1012%>92%

Expert Insight: Increasing the N1,N4-bis(2-hydroxyethyl)succinamide content increases the density of internal hydrogen bonds. This leads to a higher compressive modulus (stiffer scaffold) and a lower swelling ratio, which is ideal for the osteogenic differentiation of MSCs. Conversely, lower diamide-diol content yields softer, rapidly degrading hydrogels suitable for neural or adipose tissue engineering.

Mandatory Visualizations

Workflow A N1,N4-bis(2-hydroxyethyl)succinamide (Diamide-Diol Monomer) B Melt Polycondensation (160°C - 180°C, p-TSA) A->B + Diacids C PEA Prepolymer (Ester & Amide Linkages) B->C Step-Growth D Methacrylation & UV Crosslinking (LAP Photoinitiator) C->D Functionalization E 3D Hydrogel Scaffold (Tunable Stiffness) D->E Gelation F 3D Cell Culture (hMSC Seeding & Proliferation) E->F In Vitro Application

Synthesis and fabrication workflow of PEA hydrogels from N1,N4-bis(2-hydroxyethyl)succinamide.

Mechanistic N1 Succinamide Core (Amide Bonds) M1 Intermolecular H-Bonding N1->M1 N2 Terminal Hydroxyls (-OH Groups) M2 Ester Linkages (Polycondensation) N2->M2 O1 Enhanced Mechanical Strength (Tissue-like Elasticity) M1->O1 O2 Tunable Biodegradability (Hydrolytic/Enzymatic Cleavage) M2->O2 Final Optimal 3D Cell Culture Scaffold (Biomimetic ECM) O1->Final Synergistic Properties O2->Final Synergistic Properties

Mechanistic pathway showing how functional groups dictate scaffold properties.

References[1] Title: N1,N4-Bis(2-hydroxyethyl)succinamide | 1871-90-5

Sources

Application

Application Notes &amp; Protocols: Leveraging N1,N4-bis(2-hydroxyethyl)succinamide for Advanced Drug Delivery Systems

Forward The pursuit of novel biocompatible and biodegradable polymers is a cornerstone of modern drug delivery research.[1][2][3][4] These materials offer the potential for creating sophisticated delivery vehicles that c...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

The pursuit of novel biocompatible and biodegradable polymers is a cornerstone of modern drug delivery research.[1][2][3][4] These materials offer the potential for creating sophisticated delivery vehicles that can enhance therapeutic efficacy while minimizing systemic toxicity.[1][5] This guide introduces N1,N4-bis(2-hydroxyethyl)succinamide, a versatile monomer, for the development of innovative drug delivery platforms. Its inherent hydroxyl and amide functionalities make it an excellent candidate for synthesizing new polymers with tunable properties for controlled drug release.

This document provides a comprehensive, experience-driven framework for synthesizing a novel polyamide-based drug delivery system, formulating it into nanoparticles, and conducting thorough characterization and in vitro evaluation. The protocols herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and a deep understanding of the underlying scientific principles.

Part 1: Synthesis and Formulation of the Drug Delivery System

The foundation of a successful drug delivery system lies in the rational design and synthesis of its core polymeric carrier. Here, we propose the synthesis of a novel polyester-amide using N1,N4-bis(2-hydroxyethyl)succinamide as the monomer, followed by its formulation into drug-loaded nanoparticles.

Section 1.1: Synthesis of a Novel Polyester-Amide Polymer

Causality of Experimental Choice: The selection of N1,N4-bis(2-hydroxyethyl)succinamide is predicated on its bifunctional nature. The two hydroxyl groups allow for polyester formation, while the amide bonds within the monomer backbone contribute to potential biodegradability and favorable interactions with biological systems. We will employ a condensation polymerization with a biocompatible dicarboxylic acid, such as adipic acid, to create a polyester-amide. This approach is straightforward and allows for control over the polymer's molecular weight.

Protocol: Polyester-Amide Synthesis

  • Reagent Preparation:

    • Thoroughly dry N1,N4-bis(2-hydroxyethyl)succinamide (CAS 1871-90-5)[6][7][8] and adipic acid under vacuum at 60°C for 24 hours to remove any residual water, which can interfere with the polymerization process.

    • Prepare a solution of the catalyst, for example, p-toluenesulfonic acid, in a suitable high-boiling point, inert solvent like dimethylformamide (DMF).

  • Polymerization Reaction:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of N1,N4-bis(2-hydroxyethyl)succinamide and adipic acid.

    • Add the catalyst solution (e.g., 0.5 mol% relative to the monomer).

    • Flush the system with dry nitrogen for 15 minutes to create an inert atmosphere, preventing oxidative side reactions.

    • Heat the reaction mixture to 140-160°C with continuous stirring. The progress of the reaction can be monitored by the removal of water as a byproduct.

    • Maintain the reaction for 12-24 hours.

  • Polymer Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold non-solvent, such as methanol or diethyl ether, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.

Monomer1 N1,N4-bis(2-hydroxyethyl)succinamide Reaction Polymerization (140-160°C, N2) Monomer1->Reaction Monomer2 Adipic Acid Monomer2->Reaction Catalyst Catalyst (p-TSA) Catalyst->Reaction Solvent Solvent (DMF) Solvent->Reaction Purification Precipitation & Washing Reaction->Purification Polymer Polyester-Amide Purification->Polymer

Caption: Polyester-Amide Synthesis Workflow

Section 1.2: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

Causality of Experimental Choice: Nanoprecipitation is a rapid, simple, and reproducible method for preparing polymeric nanoparticles.[1] It is particularly well-suited for encapsulating hydrophobic drugs. This technique relies on the interfacial deposition of a polymer following the displacement of a solvent. We will use this method to encapsulate a model hydrophobic drug, such as Paclitaxel.

Protocol: Nanoparticle Formulation

  • Organic Phase Preparation:

    • Dissolve a specific amount of the synthesized polyester-amide (e.g., 100 mg) and the model drug (e.g., 10 mg of Paclitaxel) in a water-miscible organic solvent, such as acetone or tetrahydrofuran (THF) (e.g., 5 mL).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer to prevent nanoparticle aggregation. A commonly used stabilizer is Poloxamer 188 or polyvinyl alcohol (PVA) at a concentration of 0.5-2% (w/v).

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid solvent diffusion will cause the polymer to precipitate, entrapping the drug into nanoparticles.

    • Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Remove the supernatant, which contains the free drug and excess stabilizer.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to ensure the removal of any unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant, such as trehalose or sucrose (e.g., 5% w/v), should be added before freezing to maintain nanoparticle integrity upon reconstitution.

Organic_Phase Polymer + Drug in Organic Solvent Nanoprecipitation Dropwise Addition with Stirring Organic_Phase->Nanoprecipitation Aqueous_Phase Stabilizer in Water Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Centrifugation & Washing Solvent_Evaporation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Caption: Nanoparticle Formulation Workflow

Part 2: Physicochemical Characterization

Thorough characterization is imperative to ensure the quality, reproducibility, and efficacy of the drug delivery system.[9][10] This involves a multi-faceted approach to analyze both the polymer and the formulated nanoparticles.

Section 2.1: Polymer Characterization
Technique Purpose Expected Outcome
¹H NMR To confirm the chemical structure of the synthesized polyester-amide.Peaks corresponding to the protons of both N1,N4-bis(2-hydroxyethyl)succinamide and the dicarboxylic acid moieties.
FTIR To identify the functional groups present in the polymer.Characteristic peaks for ester (C=O stretch), amide (C=O and N-H stretch), and hydroxyl (O-H stretch) groups.
GPC To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).A narrow PDI (ideally < 2.0) indicating a relatively uniform polymer chain length.

Protocol: ¹H NMR Spectroscopy

  • Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data and integrate the peaks to confirm the structural integrity.

Section 2.2: Nanoparticle Characterization
Technique Purpose Desired Characteristics
DLS To measure the average particle size, size distribution (PDI), and zeta potential.Particle size in the range of 100-300 nm with a PDI < 0.3. A negative or positive zeta potential of sufficient magnitude (e.g., > ±20 mV) to ensure colloidal stability.
SEM/TEM To visualize the morphology and surface characteristics of the nanoparticles.Spherical shape with a smooth surface.
UV-Vis/HPLC To determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).High DLC and EE to maximize therapeutic payload.

Protocol: Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Determination

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Part 3: In Vitro Performance Evaluation

The in vitro performance of the drug delivery system provides critical insights into its potential therapeutic efficacy and biocompatibility.

Section 3.1: In Vitro Drug Release Study

Causality of Experimental Choice: The dialysis bag method is a widely accepted technique for studying the in vitro release of drugs from nanoparticles.[11][12][13] It effectively separates the nanoparticles from the release medium, allowing for the quantification of the released drug over time. Maintaining sink conditions is crucial for accurately mimicking the in vivo environment where the drug is continuously cleared from the release site.

Protocol: In Vitro Drug Release

  • Preparation:

    • Prepare a release medium that ensures sink conditions (drug concentration in the medium should not exceed 10% of its solubility). Phosphate-buffered saline (PBS, pH 7.4) containing a small amount of a surfactant like Tween 80 (e.g., 0.5% v/v) is often used for hydrophobic drugs.

    • Hydrate a dialysis membrane (with a molecular weight cut-off that allows the passage of the drug but retains the nanoparticles) in the release medium.

  • Experimental Setup:

    • Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium and place it inside the dialysis bag.

    • Seal the dialysis bag and immerse it in a larger volume of the release medium maintained at 37°C with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

    • Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Setup Dialysis Bag with Nanoparticles in Release Medium (37°C) Sampling Aliquot Withdrawal at Time Intervals Setup->Sampling Analysis Drug Quantification (HPLC/UV-Vis) Sampling->Analysis Data_Plotting Plot Cumulative Release vs. Time Analysis->Data_Plotting Release_Profile Drug Release Profile Data_Plotting->Release_Profile

Caption: In Vitro Drug Release Workflow

Section 3.2: Cytotoxicity Assessment

Causality of Experimental Choice: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15] It is a standard and reliable method to evaluate the cytotoxicity of the drug delivery system, ensuring its biocompatibility before any in vivo studies. We will assess the cytotoxicity of the blank (drug-free) nanoparticles to distinguish the effect of the polymer from that of the encapsulated drug.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the blank nanoparticles in the cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the cells with the nanoparticles for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Cell_Seeding Seed Cells in 96-well Plate Treatment Add Nanoparticle Dilutions Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate Cell Viability (%) Absorbance_Reading->Viability_Calculation

Caption: Cytotoxicity Testing Workflow

References

  • Novel Drug Delivery Systems for Enhanced Therapeutic Efficacy and Patient Compliance. (n.d.). Google Cloud.
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). Google Cloud.
  • Biomedical Polymers | Drug delivery and molecular imaging - Pharma Focus Asia. (n.d.). Pharma Focus Asia. Retrieved March 7, 2024, from [Link]

  • Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. (2019, January 8). PubMed. Retrieved March 7, 2024, from [Link]

  • Hydrogel as drug delivery system. (n.d.). RJPT. Retrieved March 7, 2024, from [Link]

  • Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. (2024, November 5). Omics. Retrieved March 7, 2024, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics. Retrieved March 7, 2024, from [Link]

  • Designing hydrogels for controlled drug delivery. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. (2019, January 8). PubMed. Retrieved March 7, 2024, from [Link]

  • Hydrogel-based drug delivery systems - a review. (2024, June 30). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. Retrieved March 7, 2024, from [Link]

  • Characterization Tools for Current Drug Delivery Systems. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved March 7, 2024, from [Link]

  • One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. (2024, June 3). PubMed. Retrieved March 7, 2024, from [Link]

  • Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems. (2021, June 24). Systematic Reviews in Pharmacy. Retrieved March 7, 2024, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. Retrieved March 7, 2024, from [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Commercial hydrogel product for drug delivery based on route of administration. (2024, February 26). Frontiers. Retrieved March 7, 2024, from [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017, December 20). IntechOpen. Retrieved March 7, 2024, from [Link]

  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.). (2024, March 7). Retrieved from [Link]

  • 1871-90-5| Chemical Name : N1,N4-Bis(2-hydroxyethyl)succinamide. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024, January 12). MDPI. Retrieved March 7, 2024, from [Link]

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021, November 30). Dissolution Technologies. Retrieved March 7, 2024, from [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine ... (2012, August 17). PubMed. Retrieved March 7, 2024, from [Link]

  • Synthetic Polymers as Drug-Delivery Vehicles in Medicine. (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]

  • N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS. (2012, August 15). EPO. Retrieved March 7, 2024, from [Link]

  • 2,3-Bis((E)-4-hydroxybenzylidene)-N1,N4-bis(4-methylbenzyl)succinamide. (2023, January 17). MDPI. Retrieved March 7, 2024, from [Link]

  • N1,N4-bis(2-hydroxyethyl)succinamide. (n.d.). 苏州奥佰医药. Retrieved March 7, 2024, from [Link]

  • Polyplex Nanogel formulations for drug delivery of cytotoxic nucleoside analogs. (2005, September 20). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Note: Advanced Analytical Workflows for Monitoring the Synthesis of N1,N4-bis(2-hydroxyethyl)succinamide

Target Audience: Researchers, Process Chemists, and Analytical Scientists Application Focus: Reaction Kinetics, Impurity Profiling, and Method Validation Introduction & Scope The synthesis of N1,N4-bis(2-hydroxyethyl)suc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Analytical Scientists Application Focus: Reaction Kinetics, Impurity Profiling, and Method Validation

Introduction & Scope

The synthesis of N1,N4-bis(2-hydroxyethyl)succinamide via the amidation of succinic acid with ethanolamine presents a unique analytical challenge. The target molecule and its precursors are highly polar, lack a conjugated π-system (rendering standard UV detection ineffective), and are prone to forming stable cyclic side products such as N-(2-hydroxyethyl)succinimide[1].

Reaction Mechanism & Pathway

The amidation proceeds stepwise. The primary amine of ethanolamine attacks the carboxylic acid (or anhydride) of the succinic core, forming a transient mono-amide intermediate. A second equivalent of ethanolamine yields the target di-amide. However, under thermal stress or stoichiometric imbalance, the mono-amide can undergo intramolecular dehydration to form a stable cyclic imide.

Pathway SA Succinic Acid (Reactant) Mono Mono-amide Intermediate SA->Mono + EA EA Ethanolamine (Reactant) EA->Mono Di N1,N4-bis(2-hydroxyethyl) succinamide Mono->Di + EA Imide N-(2-hydroxyethyl) succinimide Mono->Imide - H2O (Cyclization)

Reaction pathway for N1,N4-bis(2-hydroxyethyl)succinamide synthesis and imide cyclization.

Analytical Strategy & Causality (E-E-A-T)

Why In Situ FTIR (ReactIR)?

Sampling highly polar, reactive intermediates offline often leads to ex-vivo shifts in the reaction equilibrium. By utilizing an in situ ATR-FTIR probe (ReactIR), we bypass sample preparation and observe the reaction at process temperature and pressure[2]. We specifically track the disappearance of the carboxylic acid carbonyl stretch and the emergence of the Amide I and Amide II bands. This provides immediate causality: if the Amide I band plateaus while the Imide C=O band rises, the process temperature is too high, driving cyclization rather than the second amidation.

Why HILIC-CAD?

Reverse-phase C18 columns fail to retain these highly polar, hydrophilic analytes, causing them to co-elute in the void volume. Furthermore, the lack of a strong chromophore makes UV detection at 210 nm highly susceptible to gradient baseline drift and solvent noise. We utilize an Amide-HILIC stationary phase to ensure robust retention via hydrogen bonding and dipole-dipole interactions[3]. Coupling this with Charged Aerosol Detection (CAD) provides a universal, mass-dependent response independent of the analyte's optical properties, ensuring accurate quantitation of the di-amide, mono-amide, and imide side products.

Experimental Protocols

Protocol A: Real-Time Kinetic Profiling via ReactIR

This protocol establishes a self-validating kinetic monitoring system to track the formation of the amide bonds.

Step-by-Step Methodology:

  • Probe Preparation: Insert the ReactIR DiComp (Diamond) ATR probe into the reactor vessel. Ensure the probe tip is fully submerged below the impeller to avoid capturing vapor-phase noise.

  • Background Collection: Collect a background spectrum of the empty, dry reactor (256 scans, 4 cm⁻¹ resolution). Add the reaction solvent and collect a solvent reference spectrum.

  • System Suitability (Self-Validation): Perform a second derivative analysis of the solvent spectrum. A flat baseline in the 1800–1500 cm⁻¹ region validates the background subtraction. If water is present, its bending vibration (~1640 cm⁻¹) must be mathematically subtracted to prevent interference with the Amide I band.

  • Reaction Initiation: Add succinic acid. Begin continuous data collection (1 spectrum per minute). Introduce ethanolamine dropwise.

  • Data Trending: Using the iC IR software, create kinetic trendlines for the specific functional groups outlined in Table 1.

Protocol B: End-Point & Purity Analysis via HILIC-CAD

This protocol ensures absolute quantitation and mass-balance verification of the final product.

Step-by-Step Methodology:

  • Chromatographic Setup: Install a Thermo Scientific™ Accucore™ 150-Amide-HILIC column (150 × 4.6 mm, 2.6 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% Acetonitrile.

    • Mobile Phase B: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. (The low pH suppresses the ionization of succinic acid, improving its peak shape).

  • Gradient Elution: Run a gradient from 90% A to 60% A over 15 minutes. Flow rate: 0.8 mL/min. Column temperature: 40 °C.

  • CAD Configuration: Set the CAD evaporator temperature to 50 °C (optimal for semi-volatile buffers) and the data collection rate to 10 Hz.

  • System Suitability (Self-Validation): Inject a mixed standard of succinic acid and ethanolamine. Calculate the mass balance of the reaction sample: the sum of the molar quantities of unreacted succinic acid, mono-amide, di-amide, and imide must equal the initial succinic acid input within ±2.0%. A deviation >2.0% definitively indicates unquantified polymerization or O-acylation side reactions, validating the integrity of the assay.

Quantitative Data Summaries

Table 1: FTIR Peak Assignments for Amidation Monitoring

Functional GroupWavenumber (cm⁻¹)Trend During ReactionDiagnostic Value
Carboxylic Acid C=O~1710DecreasesTracks consumption of succinic acid
Amide I (C=O stretch)~1650IncreasesPrimary indicator of target product formation
Amide II (N-H bend)~1550IncreasesConfirms secondary amide formation
Imide C=O (symmetric)~1770Increases (if side reaction)Flags thermal degradation / cyclization

Table 2: HILIC-CAD Chromatographic Profile and Elution Order

AnalyteRelative PolarityExpected Elution OrderCAD Response
N-(2-hydroxyethyl)succinimideLow (Intramolecular H-bonds)1Uniform, Mass-dependent
Succinic AcidModerate (Unionized at pH 3.2)2Uniform, Mass-dependent
N1,N4-bis(2-hydroxyethyl)succinamideHigh (Multiple H-bond donors)3Uniform, Mass-dependent
EthanolamineVery High (Protonated amine)4Uniform, Mass-dependent

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N1,N4-bis(2-hydroxyethyl)succinamide Synthesis

Welcome to the Application Scientist Knowledge Base. Synthesizing N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5) presents unique chemoselectivity and purification challenges due to the bifunctional nature of ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Synthesizing N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5) presents unique chemoselectivity and purification challenges due to the bifunctional nature of ethanolamine (containing both nucleophilic -NH₂ and -OH groups) and the high polarity of the resulting diamide. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters to ensure high-yield, high-purity synthesis.

Mechanistic Workflow & Route Selection

Choosing the correct synthetic route dictates the impurity profile. Direct thermal amidation of succinic acid requires excessive heat (>150°C), leading to dehydration and succinimide formation. Instead, base-catalyzed transamidation of dimethyl succinate or the Schotten-Baumann reaction using succinyl chloride are the industry standards.

SynthesisRoutes N1 Succinyl Chloride + Ethanolamine I1 Schotten-Baumann (TEA, 0°C) N1->I1 N2 Dimethyl Succinate + Ethanolamine I2 Transamidation (NaOMe, 90°C) N2->I2 N3 Succinic Anhydride + Ethanolamine I3 Ring Opening (RT) N3->I3 P1 N1,N4-bis(2-hydroxyethyl)succinamide (Target Product) I1->P1 I2->P1 M1 N-(2-hydroxyethyl) succinamic acid I3->M1 M1->P1 EDC/NHS or Heat (-H2O)

Reaction pathways for synthesizing N1,N4-bis(2-hydroxyethyl)succinamide.

Self-Validating Experimental Protocols

Protocol A: Catalytic Transamidation (Recommended for Scale-Up)

This method leverages sodium methoxide to lower the activation energy of the transamidation, avoiding the harsh conditions of direct acid-amine coupling.

Materials: Dimethyl succinate (1.0 eq), Ethanolamine (2.2 eq), Sodium methoxide (NaOMe, 0.05 eq), Anhydrous Methanol (solvent). Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with N₂. Add dimethyl succinate and ethanolamine.

  • Catalysis: Add 5 mol% NaOMe. Causality: The base deprotonates the amine, drastically increasing its nucleophilicity to attack the ester carbonyl.

  • Heating & Distillation: Heat the mixture to 90°C. Self-Validation: Methanol will begin to evolve. Equip a short-path distillation head to continuously remove methanol, driving the equilibrium toward the diamide product via Le Chatelier's principle.

  • Monitoring: Run the reaction for 2–4 hours. Confirm completion via ¹H-NMR (disappearance of the methoxy singlet at ~3.6 ppm).

  • Workup: Cool to room temperature. Neutralize the catalyst using a weakly acidic cation-exchange resin. Filter the resin and concentrate the filtrate under reduced pressure.

  • Crystallization: Triturate the resulting viscous oil with cold absolute ethyl acetate to induce crystallization. Filter and dry under vacuum.

Protocol B: Acyl Chloride Coupling (Recommended for Rapid Analytical Scale)

Materials: Succinyl chloride (1.0 eq), Ethanolamine (2.1 eq), Triethylamine (TEA, 2.5 eq), Anhydrous Dichloromethane (DCM). Step-by-Step Methodology:

  • Preparation: Dissolve ethanolamine and TEA in anhydrous DCM. Chill to 0°C in an ice bath.

  • Addition: Add succinyl chloride dropwise over 30 minutes. Self-Validation: A dense white precipitate of TEA-HCl will form immediately, confirming the acylation is proceeding.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Filter the TEA-HCl salts. Wash the organic filtrate with minimal cold brine (avoid excessive water due to product solubility), dry over anhydrous Na₂SO₄, and evaporate the solvent.

Optimization Parameters & Quantitative Data

To maximize yield and minimize impurities, reaction parameters must be tightly controlled. The table below summarizes the effect of different conditions on the reaction profile.

Reaction RouteReagentsCatalyst / BaseTemp (°C)Time (h)Yield (%)Primary Impurity
Transamidation Dimethyl succinate + EthanolamineNaOMe (5 mol%)904>90%Monoamide
Transamidation Dimethyl succinate + EthanolamineNone1201265%Monoamide
Acyl Chloride Succinyl chloride + EthanolamineTEA0 to 25285%O-acylated ester-amide
Direct Amidation Succinic acid + EthanolamineNone15012<50%Succinimide, Polymers

Troubleshooting & FAQs

Q: My reaction is stalling at the monoamide stage. How do I force complete conversion to the diamide? A: In transamidation reactions, the formation of the first amide linkage is fast, but the second is sterically and electronically hindered. If the reaction stalls, it is almost always a thermodynamic equilibrium issue. You must actively remove the byproduct (methanol or water) from the reaction matrix. Ensure your distillation setup is functioning efficiently. Increasing the ethanolamine equivalent to 2.5 eq can also push the reaction forward.

Q: NMR analysis shows the presence of ester-amides. Why is O-acylation occurring, and how can I prevent it? A: Ethanolamine is a bifunctional molecule. Kinetically, the amine (-NH₂) is highly nucleophilic and reacts first (N-acylation). However, at elevated temperatures (>120°C) or in the presence of excess acylating agents, the hydroxyl group (-OH) will also react, leading to O-acylation (esterification) [2]. Solution: Strictly control the temperature. For transamidation, do not exceed 100°C. For acyl chloride routes, keep the reaction at 0°C during addition and never exceed room temperature.

Q: The product is a sticky, hygroscopic syrup that refuses to crystallize. What is the standard purification protocol? A: N1,N4-bis(2-hydroxyethyl)succinamide is highly polar and forms extensive intermolecular hydrogen bonds, making it prone to trapping solvent and water [1]. Solution: Traces of water prevent crystallization. Ensure absolute dryness by co-evaporating the syrup with anhydrous toluene twice. Then, triturate the residue vigorously with cold, anhydrous ethyl acetate or a mixture of ethanol/diethyl ether. If it still oils out, seed crystals or lyophilization (freeze-drying) from a dilute aqueous solution may be required.

Q: Can I use succinic anhydride instead of dimethyl succinate? A: Yes, but it requires a two-step approach. Succinic anhydride reacts rapidly with ethanolamine at room temperature to form N-(2-hydroxyethyl)succinamic acid (the monoamide). However, the resulting carboxylic acid requires a coupling reagent (like EDC/NHS) or high heat to form the second amide bond. This makes it less atom-economical than starting with dimethyl succinate [3].

References

  • Mäki-Arvela, P., et al. "Thermal and Catalytic Amidation of Stearic Acid with Ethanolamine for Production of Pharmaceuticals and Surfactants." Topics in Catalysis, 2016. Available at: [Link]

  • ARPN Journal of Engineering and Applied Sciences. "Synthesis and Characterization of N-Acyl Alkanolamide Surfactant from Fatty Acids and Alcohol Amines Using Sodium Methoxide Catalyst." ARPN Journals, 2023. Available at: [Link]

Optimization

challenges in purifying N1,N4-bis(2-hydroxyethyl)succinamide conjugates

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the "perfect storm" of purification challenges presented by highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the "perfect storm" of purification challenges presented by highly polar, aliphatic linkers. (CAS: 1871-90-5) possesses a highly polar succinamide core flanked by two terminal hydroxyl groups, and it entirely lacks a native UV chromophore. When this molecule is utilized in bioconjugation or as a linker, it fundamentally alters the chromatographic behavior of the target molecule, rendering standard Reversed-Phase (RP) methods ineffective.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you overcome phase collapse, poor retention, and detection failures.

Workflow: Purification Strategy Matrix

G Start Crude Succinamide Conjugate CheckMW Determine Molecular Weight Start->CheckMW Large Macromolecule (>5 kDa) CheckMW->Large Small Small Molecule (<5 kDa) CheckMW->Small SEC Size Exclusion / IEX Large->SEC C18 Test RP-HPLC (C18) Small->C18 Retained Adequate Retention? C18->Retained HILIC HILIC / Aqueous Normal Phase Retained->HILIC No (Void Vol) Detect UV-Active Payload? Retained->Detect Yes HILIC->Detect UV UV-Vis / PDA Detect->UV Yes CAD CAD / ELSD / MS Detect->CAD No

Decision matrix for the purification and detection of highly polar succinamide conjugates.

Section 1: Overcoming "Void Volume" Elution (The Polarity Problem)

FAQ: Why does my N1,N4-bis(2-hydroxyethyl)succinamide conjugate elute in the void volume on a standard C18 column, even at 100% aqueous mobile phase?

Causality: The succinamide core combined with two hydroxyethyl arms creates a highly hydrophilic hydration shell. In Reversed-Phase (RP) chromatography, partitioning relies on hydrophobic interactions. When the conjugate's polarity vastly exceeds the hydrophobicity of the C18 alkyl chains, it fails to partition into the stationary phase. Furthermore, running a 100% aqueous mobile phase on standard C18 columns causes "phase collapse" (stationary phase dewetting), effectively reducing the functional surface area to zero.

Solution: You must flip the separation mechanism from hydrophobic partitioning to hydrogen bonding by utilizing 1[1]. In HILIC, a water-enriched layer forms on a polar stationary phase. The highly polar succinamide conjugate partitions into this aqueous layer, providing excellent retention.

Protocol: Self-Validating HILIC Optimization

A robust protocol must include an internal control to ensure the column is properly equilibrated, as HILIC is notoriously sensitive to gradient equilibration.

  • Column Selection: Select an Amide-bonded stationary phase. Amide columns prevent the secondary electrostatic interactions with residual silanols that often cause severe peak tailing with succinamide derivatives.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water.

    • Mobile Phase B (Strong Solvent): 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water.

    • Causality Note: Ammonium formate provides the necessary ionic strength to maintain the localized aqueous layer on the stationary phase.

  • Equilibration & Validation (Critical Step): Flush the column with 20 Column Volumes (CV) of 100% Mobile Phase A.

    • Self-Validation Check: Inject a void volume marker (e.g., toluene). The retention time must remain stable across three consecutive injections before proceeding. If it drifts, increase equilibration time.

  • Gradient Design: Start at 100% A. Run a shallow gradient to 50% B over 15 CVs. The polar succinamide conjugate will elute as the water concentration (elution strength) increases.

  • Sample Diluent: Dissolve the crude mixture in a solvent matching the starting mobile phase (e.g., 90% ACN). Injecting a highly aqueous sample will instantly disrupt the HILIC partitioning layer and cause peak splitting.

Section 2: Detection of "Invisible" Aliphatic Conjugates

FAQ: My conjugate lacks a UV-active payload. How can I reliably track fractions during preparative purification?

Causality: The aliphatic and amide bonds in N1,N4-bis(2-hydroxyethyl)succinamide absorb poorly above 210 nm. Attempting to use low-wavelength UV (e.g., 205 nm) is highly prone to baseline drift from solvent absorbance (especially during gradients) and yields false positives from trace impurities.

Solution: Utilize universal, mass-based detection such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). These detectors nebulize the eluent, evaporate the mobile phase, and measure the remaining non-volatile analyte particles, making them completely independent of optical properties.

Quantitative Data: Comparison of Detection Modalities
Detection ModalityEst. Sensitivity (LOD)Gradient CompatibilityDestructiveBest Use Case for Succinamide Conjugates
UV-Vis (210 nm) ~0.1 - 1 µgPoor (Severe baseline drift)NoOnly viable if conjugated to an aromatic payload.
ELSD ~10 - 50 ngExcellentYes (Requires split flow)Routine preparative flash chromatography.
CAD ~1 - 5 ngExcellentYes (Requires split flow)Analytical quantification and trace impurity profiling.
LC-MS (ESI) < 1 pgExcellentYes (Requires split flow)Mass-directed auto-purification (MDAP).

Section 3: Managing Succinimide Ring Dynamics and Byproducts

FAQ: I am seeing multiple closely eluting peaks with identical masses. What is causing this, and how do I isolate the pure conjugate?

Causality: Succinamide linkers are prone to structural heterogeneity. The succinimide ring can undergo spontaneous, pH-dependent hydrolysis to form ring-opened succinic acid derivatives. This creates a new carboxylic acid functional group, altering the polarity and charge state, which manifests as closely eluting acidic variants or "split peaks"[2]. Furthermore, unreacted succinimide byproducts (like N-hydroxysuccinimide) are highly polar and often co-elute during normal phase purification[3].

Troubleshooting Guide: Resolving Hydrolysis Heterogeneity
  • Diagnostic Test: Run an analytical Ion Exchange Chromatography (IEX) gradient. If the split peaks resolve cleanly on IEX, it validates the presence of the charged, ring-opened carboxylate variant[2].

  • Intervention 1 (Small Molecules - Liquid/Liquid Extraction): If the ring-opened form is an unwanted byproduct, perform an 3[3]. Wash the organic layer with a slightly basic buffer (pH 7.5). This will ionize the ring-opened carboxylic acid and extract it into the aqueous phase, leaving the neutral, ring-closed succinamide in the organic phase.

  • Intervention 2 (Complex Amide Mixtures - Catch and Release): For highly complex reaction mixtures where extraction fails, utilize Strong Cation Exchange (SCX) media for a 4[4]. Bind the functionalized amine/amide to the SCX sulfonic acid, wash away neutral impurities, and release the target conjugate using a basic solvent (e.g., 1% NH₄OH in methanol).

  • Intervention 3 (Macromolecules/ADCs): For large antibody-drug conjugates where extraction isn't viable, deliberately 2[2] by incubating the conjugate in a mild, high-pH buffer (e.g., pH 8.5) prior to purification. This converts the heterogeneous mixture into a single, stable ring-opened product that is easier to isolate.

References

  • N1,N4-Bis(2-hydroxyethyl)succinamide | 1871-90-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Techniques for complete removal of succinimide byproduct. Benchchem.
  • Developing analytical ion exchange chromatography methods for antibody drug conjugates containing the hydrolysis-prone succinimide-thioether conjug
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • How should I purify a complex, polar, amide reaction mixture? Biotage.

Sources

Troubleshooting

Technical Support Center: Method Refinement for N1,N4-bis(2-hydroxyethyl)succinamide-Based Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals utilizing[1] as a core monomer in the synthesis of poly(glycoamidoamine)s (PGA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals utilizing[1] as a core monomer in the synthesis of poly(glycoamidoamine)s (PGAAs)[2]. These biodegradable polymers are critical vectors for non-viral plasmid DNA (pDNA) delivery[3].

To ensure scientific integrity and reproducibility, this guide moves beyond basic instructions. It provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to help you achieve high transfection efficacy with minimal cytotoxicity.

Part 1: Workflow Visualization

The following diagram illustrates the critical path from monomer synthesis to in vitro bioactivity validation.

G A N1,N4-bis(2-hydroxyethyl)succinamide (Monomer Synthesis) B Poly(glycoamidoamine)s (PGAA Polymerization) A->B C Polyplex Formation (pDNA + PGAA) B->C D Physicochemical QC (DLS & Zeta Potential) C->D E In Vitro Transfection (HeLa / HEK293) D->E F Efficacy & Toxicity (Luciferase & DC Assays) E->F

Figure 1: End-to-end workflow from N1,N4-bis(2-hydroxyethyl)succinamide synthesis to bioactivity assay.

Part 2: Core Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a closed-loop system. We do not just execute steps; we validate them in real-time to prevent downstream assay failure.

Protocol 1: PGAA-pDNA Polyplex Formulation
  • Step 1: Prepare your N1,N4-bis(2-hydroxyethyl)succinamide-derived PGAA stock in nuclease-free water.

    • Causality: Formulating in water prevents the premature shielding of protonated amines by buffer salts, ensuring accurate Nitrogen-to-Phosphate (N/P) ratio calculations.

  • Step 2: Dilute the reporter pDNA (e.g., encoding Luciferase) to a working concentration of 1 µg/µL.

  • Step 3: Mix the PGAA and pDNA at designated N/P ratios (typically ranging from 10 to 40). Vortex immediately for 10 seconds.

    • Causality: Rapid, high-shear mixing prevents localized coacervation, ensuring a homogeneous nanoparticle size distribution.

  • Step 4: Incubate at room temperature for 30 minutes to allow electrostatic condensation.

  • System Validation: Run an agarose gel retardation assay (1% agarose, 100V, 30 mins). Complete complexation is validated by the total absence of a free, migrating pDNA band. If a band appears, complexation has failed, and downstream assays must be halted.

Protocol 2: In Vitro Transfection (Luciferase Reporter Assay)
  • Step 1: Seed HeLa cells at 50,000 cells/well in a 24-well plate. Incubate for 24 hours until 70-80% confluent.

  • Step 2: Replace the growth media with serum-free DMEM.

    • Causality: Serum proteins (like albumin) are negatively charged and will prematurely bind to the positively charged polyplexes, neutralizing their zeta potential and severely reducing cellular uptake.

  • Step 3: Add the formulated polyplexes (containing 1 µg pDNA/well) and incubate for 4 hours.

  • Step 4: Aspirate the transfection media, replace with complete media (10% FBS), and incubate for 48 hours before lysis.

  • System Validation: Always run two controls: a naked pDNA negative control (establishes baseline luminescence) and a 25 kDa branched PEI (Polyethylenimine) positive control (validates that the cells are in a transfection-competent state).

Protocol 3: Cytotoxicity & Normalization (Bio-Rad DC Protein Assay)
  • Step 1: Lyse the transfected cells using a standard reporter lysis buffer. Perform one freeze-thaw cycle at -80°C to ensure complete membrane disruption.

  • Step 2: Transfer 5 µL of the lysate to a 96-well plate. Add 25 µL of Reagent A (alkaline copper tartrate) and 200 µL of Reagent B (Folin reagent) from the kit[4][5].

  • Step 3: Incubate for 15 minutes at room temperature, then read absorbance at 750 nm.

    • Causality: The Lowry-based reaction normalizes your Luciferase Relative Light Units (RLU) to the total protein content (RLU/mg protein). This ensures that high efficacy metrics are due to actual transfection efficiency, not just variations in cell proliferation rates.

  • System Validation: Generate a standard curve using Bovine Serum Albumin (BSA). The assay is only valid if the R2 of the standard curve is >0.99.

Part 3: Quantitative Benchmarks

The table below summarizes the expected physicochemical and biological data for optimized PGAA-pDNA polyplexes. Use this as a benchmark to evaluate your own experimental results.

N/P RatioPolyplex Size (nm)Zeta Potential (mV)Transfection Efficacy (RLU/mg protein)Cell Viability (%)
5 250 ± 15+12 ± 21.2 × 10^598
10 120 ± 10+25 ± 34.5 × 10^795
20 95 ± 8+32 ± 28.9 × 10^790
40 85 ± 5+38 ± 49.1 × 10^775

Note: Efficacy is normalized to total protein content. Viability is assessed relative to untreated control cells.

Part 4: Troubleshooting & FAQs

Q1: Why are my polyplexes aggregating, showing a DLS size >500 nm? Mechanistic Cause: Polyplexes formed from PGAAs rely on electrostatic condensation between the protonated amines of the polymer and the anionic phosphate backbone of the pDNA. If complexation is performed in high-ionic-strength buffers (like PBS), the salts prematurely shield these charges. This prevents tight condensation, leading to loose, macroscopic aggregates. Resolution: Always formulate polyplexes in nuclease-free water or a non-ionic isotonic solution (e.g., 5% glucose). Only dilute the complexes into physiological salt buffers after the 30-minute complexation incubation is complete.

Q2: Transfection efficiency is low despite complete pDNA binding on the agarose gel. What is the mechanistic cause? Mechanistic Cause: Successful gene delivery requires a delicate thermodynamic balance: the polymer must bind pDNA tightly enough to protect it from nucleases, but loosely enough to release it once inside the cytosol[3]. If the degree of polymerization (DP) of your N1,N4-bis(2-hydroxyethyl)succinamide-derived PGAA is too high, the binding affinity becomes irreversible under physiological conditions, permanently trapping the pDNA. Resolution: First, optimize the N/P ratio. If the issue persists across all N/P ratios (10–40), you must refine the polymer synthesis to yield lower DP variants, which facilitate more efficient intracellular unpacking[3].

Q3: How does the succinamide linkage affect long-term toxicity compared to standard PEI? Mechanistic Cause: Standard transfection agents like 25 kDa branched PEI are highly efficacious but non-degradable, leading to cumulative cytotoxicity. The incorporation of introduces hydrolyzable amide/succinamide linkages into the polymer backbone[2]. Under the slightly acidic conditions of the endolysosomal pathway, these linkages degrade, allowing the polymer to clear from the cell and significantly increasing cell viability[3]. Resolution: If you observe unexpected toxicity at low N/P ratios, verify the purity of your synthesized monomer via NMR to ensure no unreacted, toxic small-molecule precursors remain before polymerization.

Part 5: References
  • Title: N,N'-bis(2-hydroxyethyl)succinamide | C8H16N2O4 | CID 231264 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships Source: VTechWorks (Virginia Tech Institutional Repository) URL: [Link]

  • Title: DC Protein Assay Source: Bio-Rad Laboratories URL: [Link]

Sources

Optimization

dealing with batch-to-batch variability of N1,N4-bis(2-hydroxyethyl)succinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who experience catastrophic polymerization failures due to mon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who experience catastrophic polymerization failures due to monomer inconsistencies.

When working with N1,N4-bis(2-hydroxyethyl)succinamide (also known as BHES or N,N'-bis(2-hydroxyethyl)succinamide), you are dealing with a diamide-diol monomer critical for synthesizing biodegradable poly(ester-amides) (PEAs) and polyurethanes[1]. Because step-growth polymerization requires absolute stoichiometric precision, even microscopic batch-to-batch variability in this monomer can derail your entire workflow.

This guide is designed to move you away from trial-and-error and toward a mechanistic, self-validating approach to troubleshooting BHES variability.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my polymer's molecular weight ( Mw​/Mn​ ) suddenly dropping with a new batch of BHES? The Causality: Step-growth polymerization is strictly governed by the Carothers equation. To achieve a high degree of polymerization, the stoichiometric ratio between the diol (BHES) and your co-monomer (e.g., a diacid or diisocyanate) must be exactly 1:1. BHES is highly hygroscopic. If a batch absorbs ambient moisture, water reacts with your co-monomers, skewing the stoichiometry. Furthermore, commercial BHES (often supplied at ~95% purity[2]) is synthesized from succinic acid/diester and ethanolamine. Trace residual ethanolamine acts as a mono-functional impurity. When incorporated into the growing polymer, it permanently end-caps the chain, terminating growth.

G A Ideal BHES Monomer (Diamide-Diol) B Diisocyanate / Diacid (Co-monomer) A->B Stoichiometric Balance C High Mw Polymer (Chain Extension) B->C Step-Growth Polycondensation E Low Mw Oligomer (Chain Termination) B->E End-Capping / Imbalance D Residual Ethanolamine (Mono-functional Impurity) D->B Competes for Reactive Sites

Mechanistic pathway showing how residual mono-functional impurities terminate step-growth.

Q2: Why does the melt polymerization turn yellow or brown (discoloration)? The Causality: Discoloration is a symptom of thermal oxidation. During melt polycondensation, the reactor is often heated to 140°C–200°C[3]. If the BHES batch contains trace transition metals (leftover from its upstream synthesis catalysts) or unreacted succinic acid, these impurities catalyze the degradation of the amide bond. This leads to the formation of conjugated Schiff bases, which absorb blue light and appear yellow/brown. Solution: Always melt the diamide-diol under a strict inert nitrogen or argon purge[3], and implement a chelating wash for out-of-spec batches.

Q3: Why is the crystallinity ( Tm​ ) of my final polyesteramide inconsistent across batches? The Causality: The mechanical strength and thermal properties of PEAs rely on the hydrogen-bonding network formed by the diamide blocks. If the purity of the BHES batch fluctuates, the regular packing of these "hard segments" is disrupted. A drop in monomer purity from 99% to 95% can drastically depress the melting temperature ( Tm​ ) and broaden the crystallization peak.

Part 2: Quantitative Data Presentation

To standardize your incoming QC, compare your BHES certificates of analysis (CoA) against the critical thresholds outlined below. Using out-of-spec batches without remediation will guarantee batch failure.

ParameterIdeal SpecificationConsequence of Out-of-Spec BatchCorrective Action
Moisture Content < 0.05% w/wSkews stoichiometry; hydrolyzes ester linkages.Vacuum drying at 60°C for 12h.
Residual Ethanolamine < 0.1 mg KOH/gActs as a chain terminator; severely limits Mw​ .Recrystallization from Isopropanol.
Trace Transition Metals < 10 ppmCatalyzes thermal oxidation and yellowing.Chelating wash prior to synthesis.
Overall Purity (HPLC) > 98.0%Disrupts hard-segment packing; lowers Tm​ .Preparative recrystallization.

Part 3: Self-Validating Experimental Protocols

Do not trust the CoA of a new batch blindly. Implement this self-validating QC workflow to ensure the monomer is chemically ready for step-growth polymerization.

QC Start Incoming BHES Batch KF Karl Fischer Titration (Moisture > 0.05%?) Start->KF Amine Potentiometric Titration (Residual Amine?) KF->Amine No Dry Vacuum Drying (< Melting Point) KF->Dry Yes Recryst Recrystallization (Methanol/IPA) Amine->Recryst Yes Approve Approved for Polymerization Amine->Approve No Recryst->Dry Dry->Amine

Self-validating QC and purification workflow for incoming BHES monomer batches.

Protocol 1: Standardized Pre-Polymerization Purification & Drying

Purpose: To remove residual ethanolamine and moisture without inducing thermal degradation.

  • Dissolution: Dissolve 100 g of the suspect BHES batch in 400 mL of hot isopropanol (IPA) at 70°C under vigorous stirring.

  • Hot Filtration: Filter the solution rapidly through a pre-warmed Buchner funnel to remove insoluble oligomeric impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Isolation & Washing: Filter the purified white crystals and wash twice with 50 mL of ice-cold IPA.

  • Vacuum Drying (Critical Step): Transfer the crystals to a vacuum oven. Dry at 60°C under high vacuum (< 10 mmHg) for 24 hours. Note: Do not exceed 80°C, as localized melting and self-condensation can occur.

  • Validation: Perform a Karl Fischer titration. The batch is only validated for use when moisture is confirmed to be < 0.05% w/w.

Protocol 2: Quantification of Residual Amine via Potentiometric Titration

Purpose: To mathematically adjust your polymerization stoichiometry if trace amines cannot be fully removed.

  • Sample Preparation: Accurately weigh 2.00 g of the dried BHES monomer into a clean, dry 100 mL beaker.

  • Solvent Addition: Dissolve the monomer in 50 mL of glacial acetic acid. Stir until completely homogeneous.

  • Titration: Titrate the solution potentiometrically using standardized 0.1 N Perchloric acid ( HClO4​ ) in glacial acetic acid. Use a glass pH electrode paired with a reference electrode.

  • Data Analysis: Identify the equivalence point via the first derivative of the titration curve.

  • Causality Loop: Calculate the amine value. If the value exceeds 0.1 mg KOH/g, you must either repeat Protocol 1 or mathematically subtract the equivalent molar amount of your co-monomer to maintain the exact 1:1 step-growth stoichiometry.

References

  • Google Patents. "Method for preparing biodegradable polyesteramide through chain extension." Patent CN101585915A. Available at:[1]

  • Google Patents. "Polyester-amide based hot melt adhesives." Patent EP1928969B1. Available at:[3]

Sources

Troubleshooting

strategies to increase the yield of N1,N4-bis(2-hydroxyethyl)succinamide synthesis

Topic: Optimizing the Synthesis and Yield of N1,N4-bis(2-hydroxyethyl)succinamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Synthesis and Yield of N1,N4-bis(2-hydroxyethyl)succinamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing highly polar, water-soluble bis-amides like N1,N4-bis(2-hydroxyethyl)succinamide (often referred to as bis(2-hydroxyethyl)succinamide) presents unique kinetic and thermodynamic challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for overcoming stalled reactions, byproduct formation, and purification bottlenecks.

Mechanistic Overview & Reaction Pathways

Understanding the causality behind your reaction's failure is the first step to troubleshooting. When reacting succinic derivatives with ethanolamine, the reaction can diverge into several pathways depending on the electrophile, temperature, and stoichiometry.

ReactionNetwork Start Succinic Anhydride or Diethyl Succinate Mono Mono-amide (Kinetic Product) Start->Mono + 1 eq Amine (Fast, RT) O_Acyl O-Acylated Ester (Side Reaction) Start->O_Acyl O-Attack (Poor Temp Control) Amine Ethanolamine (Nucleophile) Amine->Mono BisAmide N1,N4-bis(2-hydroxyethyl)succinamide (Target) Mono->BisAmide + 1 eq Amine (Catalyst/Coupling) Imide Cyclic Imide (Thermal Degradation) Mono->Imide High Heat (>120°C) - H2O/EtOH O_Acyl->BisAmide O,N-Acyl Migration (pH > 7.5)

Mechanistic pathways and side reactions in bis(2-hydroxyethyl)succinamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my reaction stalling at the mono-amide stage?

The Issue: You reacted succinic anhydride with ethanolamine, but LC-MS shows predominant formation of the mono-amide (succinamic acid derivative) and very little bis-amide. The Causality: The first equivalent of ethanolamine opens the anhydride ring rapidly at room temperature in a highly exothermic reaction. However, this generates a free carboxylic acid. Carboxylic acids are significantly less electrophilic than anhydrides. Without a coupling agent or extreme heat, the second amidation faces a massive kinetic barrier [4]. The Solution: Do not use succinic anhydride if your target is the bis-amide. Instead, switch your starting material to diethyl succinate . Esters maintain a consistent oxidation state and electrophilicity for both amidation steps, allowing for smooth double-amidation when catalyzed by a base.

FAQ 2: LC-MS shows the correct mass, but NMR indicates a mixture of products. What happened?

The Issue: You have isomeric impurities that co-elute or share the same molecular weight. The Causality: Ethanolamine is an ambidentate nucleophile containing both an amine (-NH₂) and a hydroxyl (-OH) group. While N-acylation is kinetically favored, forcing conditions (high heat) can lead to O-acylation, forming an ester-amide byproduct [2]. The Solution: Exploit the thermodynamic stability of amides over esters. Ethanolamine derivatives are known to undergo a spontaneous intramolecular O,N-acyl migration [3]. By stirring your crude mixture in a mild aqueous base (pH 8.0–8.5) for 2 hours before purification, you catalyze the rearrangement of any O-acylated byproducts into the desired N-acylated bis-amide.

FAQ 3: How do I minimize the formation of the cyclic imide?

The Issue: Your reaction yields N-(2-hydroxyethyl)succinimide instead of the open-chain bis-amide. The Causality: Imide formation is an intramolecular cyclization driven by the loss of water or alcohol, triggered by temperatures exceeding 120°C. Interestingly, literature notes that steric relationships in succinic derivatives naturally favor the open-chain bis-amide compared to phthalic derivatives (which exclusively form imides) [1]. However, prolonged exposure to high heat will still force succinic derivatives to cyclize. The Solution: Keep reaction temperatures strictly below 95°C. Utilize a catalytic approach (see Protocol A) rather than a brute-force thermal approach.

Troubleshooting Issue Issue: Low Yield of Bis-amide Check1 LC-MS Analysis Issue->Check1 Res1 Major Peak: Mono-amide Check1->Res1 Res2 Major Peak: Imide (m/z -18) Check1->Res2 Res3 Isomeric Peaks: O-Acylation Check1->Res3 Fix1 Action: Add NaOMe or Coupling Agent Res1->Fix1 Fix2 Action: Lower Temp < 90°C Res2->Fix2 Fix3 Action: Mild Base Wash (Promote O->N Migration) Res3->Fix3

Decision tree for troubleshooting low yields based on LC-MS byproduct identification.

Quantitative Data Summary

The table below summarizes the expected outcomes based on different synthetic strategies. Relying on uncatalyzed thermal methods generally results in poor yields of the bis-amide due to competing side reactions.

Synthetic RouteStarting MaterialReagents / CatalystTemp (°C)Time (h)Major ProductExpected Yield
Uncatalyzed Thermal Succinic AnhydrideEthanolamine (1.0 eq)252Mono-amide>90%
Forced Thermal Succinic AcidEthanolamine (2.0 eq)1506Mixed (Imide + Bis-amide)<40%
Coupling Agent Assisted Succinic AcidEthanolamine (2.2 eq), EDC, HOBt2512Bis-amide75–85%
Catalytic Ester Aminolysis Diethyl SuccinateEthanolamine (2.5 eq), NaOMe904Bis-amide85–92%

Self-Validating Experimental Protocols

Protocol A: Catalytic Aminolysis of Diethyl Succinate (Recommended for Scale-up)

This protocol avoids the use of expensive coupling agents and prevents high-temperature imide cyclization.

  • Reaction Setup: Charge a round-bottom flask with diethyl succinate (1.0 eq) and ethanolamine (2.5 eq).

    • Causality: The slight excess of amine drives the equilibrium forward and acts as a solvent, preventing localized superheating.

  • Catalyst Addition: Add sodium methoxide (0.1 eq) as a 25% solution in methanol.

    • Causality: NaOMe deprotonates the ethanolamine, generating a highly nucleophilic amide anion that rapidly attacks the ester at lower temperatures.

  • Distillation: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours, utilizing a short-path distillation setup.

    • Causality: Distilling off the ethanol byproduct forces the equilibrium toward the bis-amide according to Le Chatelier's principle.

  • Self-Validating Purification: Cool to room temperature. Dissolve the highly polar crude mixture in a minimal volume of warm methanol, then precipitate the product by slowly adding cold acetone.

    • Causality: N1,N4-bis(2-hydroxyethyl)succinamide is insoluble in cold acetone, whereas mono-amides and unreacted ethanolamine remain in solution. This bypasses the need for difficult aqueous extractions of a water-soluble product.

  • Verification: Filter, wash with cold acetone, and dry under vacuum. Confirm purity via LC-MS (Target m/z: [M+H]⁺ = 205.1).

Protocol B: EDC/HOBt Coupling (Recommended for Discovery/Small Scale)

Ideal for milligram-scale synthesis where mild conditions are prioritized over atom economy.

  • Initiation: Dissolve succinic acid (1.0 eq) and ethanolamine (2.2 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

    • Causality: Cooling prevents the exothermic degradation of the carbodiimide coupling reagent.

  • Activation: Add HOBt (2.2 eq) followed by EDC-HCl (2.4 eq) portion-wise.

    • Causality: HOBt forms a reactive ester intermediate that directs the amine attack exclusively to the nitrogen, heavily suppressing O-acylation.

  • Base Addition: Add DIPEA (4.0 eq) to the mixture and allow it to warm to room temperature, stirring for 12 hours.

    • Causality: DIPEA ensures the ethanolamine remains unprotonated and facilitates the O,N-acyl migration if any minor O-acylation occurs [3].

  • Resin-Catch Purification: Remove DMF under reduced pressure. Reconstitute the residue in water and pass it through a strong cation exchange (SCX) resin.

    • Causality: The SCX resin covalently traps unreacted ethanolamine, EDC urea byproducts, and DIPEA, allowing the neutral bis-amide to elute cleanly in the flow-through.

References

  • Polymer-mounted N3P(MeNCH2CH2)3N: a green, efficient and recyclable catalyst for room-temperature transesterifications and amidations of unactivated esters Source: ResearchGate URL:[Link]

  • Thermal and Catalytic Amidation of Stearic Acid with Ethanolamine for Production of Pharmaceuticals and Surfactants Source: ResearchGate URL:[Link]

  • Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration Source: NIH (National Institutes of Health) URL:[Link]

  • Proposed reaction network for the reductive amidation of succinic acid with ethanolamine Source: ResearchGate URL:[Link]

Reference Data & Comparative Studies

Validation

Validating Carboxyl-to-Carboxyl Protein Crosslinking with N1,N4-bis(2-hydroxyethyl)succinamide (BHES)

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Comparative performance analysis, mechanistic causality, and self-validating experimental workflows. The Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Comparative performance analysis, mechanistic causality, and self-validating experimental workflows.

The Mechanistic Imperative for Carboxyl-to-Carboxyl Crosslinking

Protein crosslinking is a foundational technique for stabilizing transient protein-protein interactions (PPIs) and mapping structural topologies via Crosslinking Mass Spectrometry (CXMS). Historically, the field has relied on amine-reactive N-hydroxysuccinimide (NHS) esters (e.g., DSS, BS3) or zero-length carboxyl-to-amine crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

However, these conventional methods present significant biochemical bottlenecks. NHS esters are strictly biased towards lysine-rich regions, leaving large protein domains unmapped. Conversely, zero-length EDC crosslinking consumes charged carboxylates (Aspartic Acid, Glutamic Acid) to form rigid amide bonds with amines. This sudden neutralization of surface charges, combined with the lack of a flexible spacer, frequently triggers massive protein precipitation and structural distortion[1][2].

To overcome these limitations, N1,N4-bis(2-hydroxyethyl)succinamide (BHES) (CAS: 1871-90-5) has emerged as a highly specialized, uncharged, homobifunctional diol spacer. When deployed in tandem with EDC, BHES enables targeted carboxyl-to-carboxyl crosslinking via esterification[3]. The succinamide core provides a highly hydrophilic, ~14 Å spacer that preserves protein solubility, while the resulting ester bonds offer a unique advantage: they are fully cleavable, providing a built-in validation mechanism for complex structural analysis.

The Causality of Esterification

The reaction logic of BHES relies on carbodiimide-mediated activation. EDC first reacts with the carboxylate groups of Asp or Glu to form a highly reactive, transient O-acylisourea intermediate[3]. In standard zero-length crosslinking, a nearby primary amine acts as the nucleophile. However, by flooding the reaction with BHES, the terminal hydroxyl groups of the diol outcompete local amines. The hydroxyls attack the O-acylisourea, forming stable ester bonds that bridge two carboxyl residues[3].

Comparative Performance Analysis

To objectively evaluate BHES against industry standards, we must analyze its performance metrics in the context of structural preservation and analytical flexibility.

Specification / MetricBHES + EDC (Carboxyl-to-Carboxyl)EDC / NHS (Zero-Length)DSS (Amine-to-Amine)
Primary Target Residues Aspartic Acid (D), Glutamic Acid (E)Asp/Glu to Lysine (K)Lysine (K), N-terminus
Spacer Arm Length ~14.0 Å0 Å11.4 Å
Crosslink Bond Type Ester Bond (Cleavable)Amide Bond (Irreversible)Amide Bond (Irreversible)
Impact on Protein pI Neutral (Preserves charge balance)High (Neutralizes negative charges)High (Neutralizes positive charges)
Solubility Retention Excellent (Highly hydrophilic diol)Poor (Prone to precipitation)Moderate (Hydrophobic spacer)
Optimal Reaction pH 5.0 – 6.05.0 – 6.0 (Activation)7.0 – 9.0

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a crosslinking protocol is only as robust as its controls. Because EDC can independently cause zero-length amide crosslinking, the following workflow is designed as a self-validating system . It incorporates specific cleavage steps to definitively prove that the observed crosslinks are BHES-mediated ester bonds, rather than EDC-induced artifacts.

Phase 1: Preparation of the Protein Complex
  • Buffer Exchange: Dialyze the native protein complex (1 mg/mL) into 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5.

    • Causality Check: Why MES at pH 5.5? EDC-mediated activation of carboxylates is highly pH-dependent. At pH > 7.0, the hydrolysis of the O-acylisourea intermediate outpaces the nucleophilic attack by the BHES diol, dropping crosslinking efficiency to near zero[1]. Furthermore, amine-containing buffers (like Tris) or carboxyl-containing buffers (like Acetate) will actively quench the reaction.

Phase 2: EDC Activation and BHES Conjugation
  • Reagent Preparation: Prepare a 100 mM stock of BHES in LC-MS grade water. Prepare a 50 mM stock of EDC immediately before use to prevent rapid hydrolysis.

  • Reaction Initiation: To the protein solution, add BHES to a final concentration of 10 mM. Mix gently. Subsequently, add EDC to a final concentration of 2 mM.

    • Causality Check: Why add BHES before EDC? If EDC is added first without the diol present, the activated carboxyls will rapidly react with any available primary amines on the protein surface, resulting in unwanted zero-length amide crosslinks[3]. Pre-loading BHES ensures the diol acts as the dominant nucleophile the moment the O-acylisourea is formed.

  • Incubation: Incubate the mixture at room temperature for 2 hours under continuous mild agitation.

Phase 3: Quenching and Cleavage Validation (The Self-Validating Step)
  • Quenching: Terminate the reaction by adding 2-mercaptoethanol (to a final concentration of 20 mM) or by passing the sample through a Zeba™ Spin Desalting Column to remove unreacted EDC and BHES.

  • Reversibility Assay: Split the quenched sample into two equal aliquots:

    • Aliquot A (Intact Control): Keep on ice.

    • Aliquot B (Cleavage Validation): Add Hydroxylamine (pH 8.5) to a final concentration of 0.5 M. Incubate at 37°C for 2 hours.

    • Causality Check: Hydroxylamine specifically cleaves ester bonds via nucleophilic acyl substitution but cannot cleave amide bonds. If the protein complex collapses back to its monomeric state in Aliquot B, it definitively validates that the crosslink was a BHES-mediated ester bridge.

Phase 4: Analytical Readout
  • Run both Aliquot A and Aliquot B on a non-reducing SDS-PAGE gel.

  • A successful BHES crosslink will display a distinct higher molecular weight band in Aliquot A (representing the stabilized complex), which will be entirely absent in Aliquot B.

Reaction Workflow & Logic Visualization

G Protein Native Protein Complex (Asp/Glu Carboxyls) EDC EDC Activation (pH 5.5 - 6.0) Protein->EDC Add EDC Reagent Intermediate O-Acylisourea Intermediate (Highly Reactive) EDC->Intermediate Carboxyl Activation BHES Addition of BHES (Hydrophilic Diol Spacer) Intermediate->BHES Nucleophilic Attack Crosslinked Carboxyl-to-Carboxyl Crosslinked Protein (Ester Bonds) BHES->Crosslinked Esterification Cleavage Cleavage Validation (Hydroxylamine / High pH) Crosslinked->Cleavage Reversibility Test Analysis CXMS / SDS-PAGE Analysis Crosslinked->Analysis Intact Complex Cleavage->Analysis Validate Linkage

Figure 1: Reaction logic and validation workflow for BHES-mediated carboxyl-to-carboxyl crosslinking.

References

  • Title: Insights on Chemical Crosslinking Strategies for Proteins Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cross-Linking Agents for Electrospinning-Based Bone Tissue Engineering Source: MDPI URL: [Link]

Sources

Comparative

N1,N4-bis(2-hydroxyethyl)succinamide vs. glutaraldehyde for fixation

An objective, scientifically rigorous comparison between chemical agents requires a fundamental understanding of their molecular mechanics. In the realm of tissue preservation, structural biology, and biomaterials, the c...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, scientifically rigorous comparison between chemical agents requires a fundamental understanding of their molecular mechanics. In the realm of tissue preservation, structural biology, and biomaterials, the choice of reagents dictates the integrity of all downstream analyses.

This guide critically evaluates Glutaraldehyde (GA) against N1,N4-bis(2-hydroxyethyl)succinamide (BHES) . While glutaraldehyde is universally recognized as the gold-standard cross-linking fixative for electron and light microscopy[1], BHES is fundamentally not a fixative . Instead, BHES (CAS 1871-90-5) is a stable chemical monomer utilized in the synthesis of biodegradable polymers and gene delivery vehicles[2]. As a Senior Application Scientist, I have structured this guide to delineate the mechanistic causality behind GA's exceptional fixation capabilities and explain the chemical principles that render BHES unsuitable for tissue cross-linking, followed by their respective laboratory protocols.

Mechanistic Causality: Why Chemistry Dictates Function

Glutaraldehyde: The Electrophilic Cross-Linker

Glutaraldehyde (C₅H₈O₂) is a highly reactive, 5-carbon dialdehyde. In aqueous solutions at physiological pH, GA exists in a complex equilibrium of monomeric, polymeric, and cyclic forms[3]. Its unparalleled efficacy as a fixative stems from its ability to act as a potent electrophile.

When introduced to biological tissues, the aldehyde groups rapidly undergo nucleophilic attack by the ε-amino groups of lysine residues on proteins, forming unstable Schiff base intermediates[3]. Concurrently, GA undergoes aldol condensation to form polymeric networks, which irreversibly lock the proteins into a stable, cross-linked matrix[4]. This multi-point attachment prevents enzymatic degradation and preserves cellular ultrastructure with high fidelity, making it the superior choice over standard formalin for electron microscopy[1].

GA_Pathway GA Glutaraldehyde (Dialdehyde) Schiff Schiff Base Intermediate (Unstable) GA->Schiff Nucleophilic attack by amines Polymer Polymeric GA Network (Aldol Condensation) GA->Polymer Aqueous equilibrium (pH > 7) Lysine Protein Lysine Residues (ε-amino groups) Lysine->Schiff Crosslink Stable Cross-linked Network (Preserved Ultrastructure) Schiff->Crosslink Irreversible stabilization Polymer->Crosslink Multi-point attachment

Chemical pathway of glutaraldehyde-mediated protein cross-linking.

N1,N4-bis(2-hydroxyethyl)succinamide: The Stable Monomer

Conversely, BHES (C₈H₁₆N₂O₄) consists of a succinamide core flanked by two terminal hydroxyethyl groups. Unlike GA, BHES lacks electrophilic carbonyl carbons capable of reacting with protein amines under mild physiological conditions.

The amide bonds within BHES are highly stable, and the terminal hydroxyl groups are poor electrophiles[2]. Without harsh chemical activation (such as conversion to a tosylate or esterification), BHES cannot spontaneously cross-link proteins. Therefore, it is utilized as a hydrophilic building block in step-growth polymerization for poly(glycoamidoamine)s and drug delivery hydrogels, rather than as a biological fixative[2].

Comparative Data Analysis

To objectively compare these two compounds, we must look at their quantitative and qualitative chemical properties.

ParameterGlutaraldehyde (GA)N1,N4-bis(2-hydroxyethyl)succinamide (BHES)
CAS Number 111-30-81871-90-5
Molecular Weight 100.12 g/mol 204.22 g/mol
Reactive Functional Groups Two terminal aldehydesTwo terminal hydroxyls, two internal amides
Cross-linking Target Primary amines (Lysine), SulfhydrylsNone (under physiological conditions)
Optimal Reaction pH 7.0 - 7.4 (Physiological)Requires catalytic extremes for polymerization
Primary Application Tissue fixation, enzyme immobilization[3]Monomer for biodegradable polymers[2]
Fixation Efficacy Gold Standard (Electron Microscopy)[1]Ineffective / Non-reactive

Experimental Methodologies

To demonstrate the practical handling of both chemicals, the following self-validating protocols outline their distinct workflows in the laboratory.

Protocol 1: Standard Glutaraldehyde Tissue Fixation for Electron Microscopy

This protocol leverages GA's electrophilic properties to preserve tissue ultrastructure[1].

Reagents: 2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate buffer (pH 7.4), 1% Osmium Tetroxide (OsO₄), Ethanol series (30% to 100%), Epoxy resin.

  • Tissue Harvest: Rapidly excise tissue and dissect into blocks no larger than 1 mm³ to ensure rapid, uniform penetration of the fixative.

  • Primary Fixation: Immerse the tissue blocks in 2.5% Glutaraldehyde solution for 2 to 4 hours at 4°C. Causality: Cold temperatures slow autolysis while GA cross-links primary amines.

  • Buffer Wash: Wash the tissue 3 times (10 minutes each) in 0.1 M Sodium Cacodylate buffer to remove unreacted free aldehydes.

  • Post-Fixation: Incubate in 1% OsO₄ for 1 hour at room temperature. Causality: OsO₄ binds to lipid bilayers, providing the electron density required for EM contrast.

  • Dehydration & Embedding: Pass the tissue through a graded ethanol series to remove all water, followed by infiltration and embedding in an epoxy resin block for ultramicrotomy.

GA_Workflow Harvest Tissue Harvest (< 1 mm³) Fix Primary Fixation (2.5% GA) Harvest->Fix Wash Buffer Wash (Cacodylate) Fix->Wash OsO4 Post-Fixation (1% OsO4) Wash->OsO4 Dehydrate Dehydration (Ethanol) OsO4->Dehydrate Embed Resin Embed (Epoxy) Dehydrate->Embed

Standard experimental workflow for glutaraldehyde tissue fixation.

Protocol 2: Synthesis and Handling of BHES for Polymer Applications

Because BHES is not a fixative, its standard laboratory workflow involves its synthesis or utilization as a monomer for poly(glycoamidoamine)s[2].

Reagents: Tartarate derivative (T), Methanol, 2-aminoethanol.

  • Dissolution: Weigh 500 mg (2.8 mmol) of the precursor ester into a round-bottom flask (RBF). Add 40 mL of methanol to completely dissolve the precursor.

  • Amidation Reaction: Add 514 mg of 2-aminoethanol to the solution under continuous magnetic stirring. Causality: The primary amine of 2-aminoethanol attacks the ester carbonyls of the precursor, forming the stable succinamide core of BHES.

  • Incubation: Stir the reaction mixture at room temperature for 48 hours to ensure complete conversion.

  • Purification: Evaporate the methanol solvent under reduced pressure using a rotary evaporator. The resulting viscous yellowish oil is the purified BHES monomer, ready for subsequent step-growth polymerization into gene delivery vehicles[2].

References

  • Migneault, I., et al. "Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking." BioTechniques, 2004.
  • "Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships." VTechWorks, Virginia Tech.
  • "Glutaraldehyde Fixation." Journal of New Developments in Chemistry, Open Access Pub.
  • Jayakrishnan, A., et al. "Glutaraldehyde as a fixative in bioprostheses and drug delivery matrices." ResearchGate.

Sources

Validation

Characterization of N1,N4-bis(2-hydroxyethyl)succinamide Crosslinked Biomaterials: A Comparative Guide

As the demand for tunable, biodegradable polymers in tissue engineering and targeted drug delivery accelerates, the selection of crosslinking agents has shifted from passive structural bridges to active, functional parti...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for tunable, biodegradable polymers in tissue engineering and targeted drug delivery accelerates, the selection of crosslinking agents has shifted from passive structural bridges to active, functional participants in the polymer matrix. N1,N4-bis(2-hydroxyethyl)succinamide (BHES) —a symmetrical diol-diamide monomer—has emerged as a highly specialized crosslinker and chain extender. By introducing internal amide bonds and predictable hydrolysis sites into polyester and polyurethane networks, BHES fundamentally alters the thermomechanical and biological profile of the resulting biomaterials.

This guide provides an objective, data-driven comparison of BHES-crosslinked products against standard alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Principles of BHES Crosslinking

The structural architecture of BHES provides a dual-functionality that standard aliphatic diols (like 1,4-butanediol) lack. When incorporated into a polymer backbone, the terminal hydroxyls (-OH) participate in esterification, building the primary covalent network. Simultaneously, the internal succinamide core (-NH-CO-CH₂-CH₂-CO-NH-) introduces two critical macroscopic properties:

  • Intermolecular Hydrogen Bonding: The amide protons act as strong H-bond donors, while the carbonyl oxygens act as acceptors. This creates a pseudo-crystalline, physical crosslinking network that enhances tensile strength and thermal stability without requiring high chemical crosslinking densities that often lead to material brittleness.

  • Auto-Lysing Intramolecular Degradation: In gene delivery vehicles like poly(glycoamidoamine)s (PGAAs), the succinamide linkage undergoes predictable, physiologically relevant hydrolysis. Adjacent functional groups facilitate the auto-lysing of the amide bonds, enabling a controlled degradation profile ideal for releasing payloads from endosomes .

StructureLogic BHES BHES Monomer (Crosslinker) Amide Internal Amide Bonds (-NH-CO-) BHES->Amide Hydroxyl Terminal Hydroxyls (-OH) BHES->Hydroxyl Succin Succinamide Core (-CH2-CH2-) BHES->Succin Hbond Strong H-Bonding (High Tensile Strength) Amide->Hbond Ester Esterification (Network Formation) Hydroxyl->Ester Degrad Auto-Lysing Hydrolysis (Controlled Release) Succin->Degrad

Logical relationship between BHES structural elements and macroscopic properties.

Comparative Performance Analysis

To objectively evaluate BHES, we compare BHES-crosslinked polyesteramides (PEAs) and hydrogels against matrices crosslinked with standard 1,4-Butanediol (BDO, a hydrophobic standard) and Polyethylene Glycol (PEG, a hydrophilic standard).

The integration of BHES bridges the gap between the high mechanical strength of polyamides and the biodegradability of polyesters. As shown in the data below, BHES matrices exhibit superior tensile strength due to amide-driven hydrogen bonding, while maintaining a moderate, tunable degradation rate.

Table 1: Quantitative Comparison of Crosslinked Polymer Matrices
Performance MetricBHES-Crosslinked MatrixBDO-Crosslinked MatrixPEG-Crosslinked Matrix
Tensile Strength (MPa) 25 - 3515 - 205 - 10
Elongation at Break (%) 300 - 450500 - 600> 800
Thermal Stability (T_g) Moderate to HighLowVery Low
Degradation Mechanism Hydrolytic & Auto-lysingSlow HydrolyticRapid Hydrolytic
Biocompatibility Excellent (Amino acid-like)GoodExcellent
Gene Transfection Efficiency High (Endosomal escape)LowModerate

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate products are verified before proceeding to subsequent steps.

Protocol A: Synthesis of BHES-Crosslinked Polyesteramides

This melt polycondensation workflow avoids toxic solvents, making it ideal for synthesizing biomedical-grade polymers .

  • Prepolymer Formation: React selected diacids with a slight molar excess of aliphatic diols under a nitrogen atmosphere at 150°C.

    • Causality: The nitrogen purge prevents oxidative degradation of the monomers. The excess diol ensures the resulting prepolymers are strictly hydroxyl-terminated, which is a prerequisite for controlled chain extension.

  • Catalytic Chain Extension: Introduce BHES alongside a specific catalyst, such as p-toluenesulfonic acid (p-TSA).

    • Causality:p-TSA must be added only during the chain extension phase. If introduced during prepolymerization, it catalyzes premature, uncontrolled crosslinking, leading to irreversible gelation. Adding it concurrently with BHES ensures targeted reactivity with the prepolymer's end groups.

  • Vacuum Polycondensation: Elevate the reactor temperature to 200°C and apply high vacuum (< 8 mmHg) for 2 hours.

    • Causality: The vacuum continuously drives off the condensation byproducts (water/methanol). According to Le Chatelier's principle, this shifts the reaction equilibrium toward the formation of a high-molecular-weight, crosslinked polymer network.

  • Validation: Analyze the intrinsic viscosity of the final polymer. A successful BHES-crosslinked PEA should yield an intrinsic viscosity between 0.42 and 1.05 dL/g.

SynthesisWorkflow Step1 1. Monomer Selection (Diacids + Aliphatic Diols) Step2 2. Prepolymer Synthesis (150°C, N2 Atmosphere) Step1->Step2 Melt Polycondensation Step3 3. BHES Addition (N1,N4-bis(2-hydroxyethyl)succinamide) Step2->Step3 Hydroxyl-terminated Prepolymer Step4 4. Catalytic Chain Extension (Add p-TSA Catalyst) Step3->Step4 Controlled Mixing Step5 5. Vacuum Polycondensation (200°C, < 8 mmHg) Step4->Step5 Prevent Premature Gelation Product BHES-Crosslinked Polyesteramide Network Step5->Product Water/Methanol Removal

Step-by-step synthesis workflow of BHES-crosslinked polyesteramides.

Protocol B: Hydrolytic Degradation & Payload Release Assay

This protocol validates the auto-lysing behavior of BHES-containing poly(glycoamidoamine)s (PGAAs) for gene delivery applications.

  • Polyplex Condensation: Mix the BHES-crosslinked PGAA with plasmid DNA (pDNA) at varying N/P (nitrogen-to-phosphate) ratios in a physiological buffer (pH 7.4).

    • Causality: Electrostatic interactions between the polymer's protonated amines and the negatively charged pDNA phosphates condense the genetic material into protected nanoparticles (~70 nm), preventing premature enzymatic degradation.

  • Hydrolysis Tracking (Self-Validation Step): Incubate the polyplexes at 37°C in PBS. Extract aliquots at 24, 48, and 72 hours. Analyze the samples using Gel Permeation Chromatography (GPC) and ¹H NMR.

    • Causality: GPC physically tracks the reduction in the polymer's molecular weight over time, while NMR spectroscopy quantifies the specific chemical cleavage of the succinamide bonds, proving that degradation is occurring at the intended BHES sites.

  • Transgene Expression Assay: Transfect HeLa cell lines with the degraded polyplexes and measure reporter protein expression (e.g., Luciferase or GFP).

    • Causality: High transgene expression confirms that the BHES-mediated degradation successfully released the intact pDNA from the endosome into the cytosol. If the polymer failed to degrade, the pDNA would remain trapped, yielding low expression signals.

Conclusion

For drug development professionals and materials scientists, replacing standard aliphatic crosslinkers with N1,N4-bis(2-hydroxyethyl)succinamide offers a distinct mechanistic advantage. By leveraging the internal amide bonds for physical strengthening and the succinamide core for controlled, auto-lysing degradation, BHES-crosslinked products provide a highly tunable platform that outperforms traditional BDO and PEG matrices in both mechanical integrity and biological payload delivery.

References

  • Title: Poly(glycoamidoamine)s: Understanding Their Structure and Structure- Bioactivity Relationships Source: VTechWorks (Virginia Tech) URL: [Link]

  • Title: Method for preparing biodegradable polyesteramide through chain extension (Patent CN101585915A)
Comparative

control experiments for N1,N4-bis(2-hydroxyethyl)succinamide studies

Mechanistic Comparison & Protocol Guide: Structural Controls in Poly(glycoamidoamine) Degradation Studies Executive Summary The development of non-viral gene delivery vectors, particularly poly(glycoamidoamine)s (PGAAs),...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Comparison & Protocol Guide: Structural Controls in Poly(glycoamidoamine) Degradation Studies

Executive Summary

The development of non-viral gene delivery vectors, particularly poly(glycoamidoamine)s (PGAAs), relies heavily on tunable biodegradability to ensure the controlled release of plasmid DNA (pDNA) while minimizing cellular toxicity [1]. To accurately elucidate the structure-bioactivity relationships governing PGAA degradation, researchers must isolate the specific functional groups responsible for polymer hydrolysis. In this context, N1,N4-bis(2-hydroxyethyl)succinamide serves as the definitive structural negative control. This guide objectively compares the degradation mechanics of active PGAAs against this control compound and provides self-validating experimental protocols for conducting these critical comparative studies.

Mechanistic Causality: The Role of the Structural Control

Active PGAAs, such as tartarate-based poly(L-tartaramidopentaethylenetetramine) (T4), degrade under physiological conditions via an intramolecular nucleophilic attack [1]. This hydrolysis is catalytically facilitated by the presence of α-hydroxyl groups and adjacent secondary amines on the tartaric acid core.

To prove causality—that the α-hydroxyl groups are strictly responsible for this degradation—a structural analog lacking these groups must be employed. N1,N4-bis(2-hydroxyethyl)succinamide (CAS 1871-90-5) [2] is synthesized using a succinic acid core rather than a tartaric acid core. Because succinic acid lacks α-hydroxyl groups, the resulting succinamide cannot undergo the intramolecular nucleophilic attack. Consequently, it remains highly stable under physiological conditions, providing a baseline to prove that PGAA degradation is not merely a result of bulk aqueous hydrolysis, but a specific, structurally driven intramolecular mechanism.

Comparative Performance Data

The following table summarizes the structural variables and resulting degradation kinetics between the active PGAA models and the succinamide negative control.

Structural ModelCore MoietyFunctional GroupsHydrolysis Half-Life (37°C, pH 7.4)pDNA Release ProfileRole in Study
Tartarate-based PGAA (T4) Tartaric Acidα-hydroxyls, secondary amines~3-5 DaysSustained release over 11 daysActive Degradable Polymer
N1,N4-bis(2-hydroxyethyl)tartaramide Tartaric Acidα-hydroxyls, terminal hydroxyls> 30 DaysMinimal releaseAmine-dependency Control
N1,N4-bis(2-hydroxyethyl)succinamide Succinic AcidTerminal hydroxyls onlyStable (No degradation)No releaseBackbone/Hydroxyl Negative Control

Visualizing the Hydrolysis Logic

Mechanism cluster_active Active Degradable Model cluster_control Structural Negative Control T4 Tartarate-based PGAA (Contains α-OH & Amines) Mech1 Intramolecular Nucleophilic Attack (Amine/OH facilitated) T4->Mech1 Result1 Amide Bond Cleavage (pDNA Release) Mech1->Result1 Succ N1,N4-bis(2-hydroxyethyl)succinamide (Lacks α-OH) Mech2 No Nucleophilic Attack (Steric/Electronic inability) Succ->Mech2 Result2 Stable Amide Bond (No Degradation) Mech2->Result2

Structural comparison of intramolecular hydrolysis mechanisms between active PGAAs and control.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that experimental validity relies on internal checks. The following protocols are designed as self-validating systems to ensure absolute data integrity during comparative studies.

Protocol A: Synthesis of N1,N4-bis(2-hydroxyethyl)succinamide Causality: Reacting a succinate ester with 2-aminoethanol generates a symmetric diamide that mimics the PGAA backbone but isolates the variable of the α-hydroxyl groups [1].

  • Weigh 500 mg (approx. 3.4 mmol) of dimethyl succinate into a clean, dry round-bottom flask.

  • Dissolve the precursor in 40 mL of anhydrous methanol to ensure a homogenous reaction environment.

  • Add 3 molar equivalents of 2-aminoethanol dropwise under continuous magnetic stirring. Expert Note: The stoichiometric excess of the amine drives the amidation reaction to completion.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Evaporate the methanol under reduced pressure to yield a viscous yellowish oil. Validation Checkpoint: Confirm the chemical structure via ^1H NMR (D₂O). The absolute disappearance of the methyl ester singlet (~3.6 ppm) and the presence of the succinyl methylene multiplet (~2.5 ppm) confirm successful amidation.

Protocol B: NMR-Monitored Hydrolysis Assay Causality: Direct observation of the methylene protons adjacent to the amide bond via NMR allows for the calculation of exact first-order degradation kinetics without the interference of secondary colorimetric assays.

  • Dissolve 10 mg of the target compound (Active PGAA or Succinamide Control) in 1.0 mL of deuterated PBS (pH 7.4).

  • Add a known, precise concentration of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal standard.

  • Incubate the NMR tubes in a precision water bath at 37 °C.

  • Acquire ^1H NMR spectra at predetermined time points (e.g., Days 0, 1, 3, 5, 7, 9, and 11). Validation Checkpoint: The integration value of the TSP peak must remain strictly constant across all time points. Any deviation indicates solvent evaporation, which would artificially skew the kinetic calculations.

Protocol C: Layer-by-Layer (LbL) pDNA Release Kinetics Causality: Constructing ultra-thin LbL assemblies of cationic polymers and anionic pDNA on quartz slides ensures that pDNA release is governed entirely by the structural degradation of the polymer matrix rather than bulk diffusion [1].

  • Coat standard quartz slides with eight alternating bilayers of the test compound (cationic) and pDNA (anionic, e.g., gWiz-GFP).

  • Submerge the coated slides in 5 mL of standard PBS buffer and incubate at 37 °C.

  • At specific intervals (Days 0–11), extract 200 µL aliquots of the incubation buffer.

  • Quantify the concentration of released naked pDNA using UV-visible spectrophotometry, measuring absorbance at 260 nm. Validation Checkpoint: Perform a parallel assay using fluorescently labeled Cy5-pDNA. Cross-validating the UV-Vis data with fluorescence ensures that the 260 nm signal originates strictly from intact pDNA and not from degraded polymer fragments absorbing in the UV range.

Experimental Workflow Visualization

Workflow Step1 1. Synthesize Model Compounds (Active vs. Succinamide Control) Step2 2. Fabricate LbL Assemblies (Polymer/pDNA on Quartz) Step1->Step2 Step3 3. Physiological Incubation (PBS Buffer, 37°C, pH 7.4) Step2->Step3 Split Analysis Pathways Step3->Split PathA Degradation Kinetics (1H NMR Spectroscopy) Split->PathA PathB pDNA Release Profile (UV-Vis / Ellipsometry) Split->PathB PathC Cytotoxicity (HeLa Cell Viability) Split->PathC

Experimental workflow for evaluating pDNA release kinetics and polymer cytotoxicity.

References

  • Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships. Source: VTechWorks.
  • N1,N4-Bis(2-hydroxyethyl)succinamide | 1871-90-5. Source: Sigma-Aldrich.
Validation

Performance Evaluation of N1,N4-bis(2-hydroxyethyl)succinamide (BHES) in Advanced Hydrogel Systems: A Comparative Guide

In the landscape of advanced biomaterials, engineering hydrogels that accurately mimic the mechanical resilience of native tissues remains a critical challenge. Traditional covalently crosslinked hydrogels often suffer f...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced biomaterials, engineering hydrogels that accurately mimic the mechanical resilience of native tissues remains a critical challenge. Traditional covalently crosslinked hydrogels often suffer from inherent brittleness, localized stress concentration, and poor fatigue resistance. As a Senior Application Scientist, I frequently evaluate novel monomers to overcome these limitations.

N1,N4-bis(2-hydroxyethyl)succinamide (BHES) (CAS: 1871-90-5) has emerged as a highly effective diamide-diol monomer and crosslinking precursor ()[1]. By bridging the gap between standard aliphatic diols and complex supramolecular systems, BHES allows researchers to synthesize hydrogels that boast exceptional toughness without sacrificing biocompatibility or processability.

Mechanistic Causality: The BHES Structural Advantage

The performance superiority of BHES over traditional crosslinkers (such as PEG-diacrylate or ethylene glycol dimethacrylate) stems directly from its molecular architecture. BHES features a succinamide core flanked by two terminal hydroxyethyl groups.

When BHES is incorporated into a polymer network—either via step-growth polymerization (e.g., polyurethanes/polyesteramides) or functionalized into a dimethacrylate for free-radical polymerization—it introduces a high density of internal amide groups. These amide motifs act as highly ordered, reversible hydrogen-bonding sites .

During mechanical deformation, the covalent polymer backbone maintains the macroscopic shape of the hydrogel, while the dense network of intermolecular hydrogen bonds preferentially ruptures. This "sacrificial yielding" dissipates massive amounts of mechanical energy, preventing crack propagation and significantly enhancing the tensile strength and fracture toughness of the material ()[2]. Once the stress is removed, these hydrogen bonds can dynamically reform, endowing the hydrogel with remarkable fatigue resistance and self-healing properties.

Performance Comparison: BHES vs. Traditional Alternatives

To objectively evaluate BHES, we compare a BHES-dimethacrylate (BHES-DMA) crosslinked hydrogel against two industry standards: Polyethylene glycol diacrylate (PEGDA, Mn 700) and Ethylene glycol dimethacrylate (EGDMA). The data below synthesizes typical mechanical and physicochemical outcomes when these crosslinkers are used at equivalent molar ratios in a standard 2-Hydroxyethyl methacrylate (HEMA) backbone.

ParameterBHES-DMA (Succinamide Core)PEGDA (Mn 700)EGDMA (Standard Aliphatic)
Crosslinking Mechanism Covalent + Reversible H-BondingCovalent OnlyCovalent Only
Tensile Strength (MPa) 2.4 – 3.10.5 – 0.81.1 – 1.5
Elongation at Break (%) 450 – 60050 – 10020 – 40
Fracture Toughness (MJ/m³) 4.5 – 6.00.2 – 0.40.5 – 0.9
Equilibrium Swelling Ratio Moderate (4–6x)High (10–15x)Low (1.5–3x)
Degradation Profile Hydrolytic & Enzymatic (Amide/Ester)Slow Hydrolytic (Ester only)Non-degradable backbone

Insight: The inclusion of the BHES core increases fracture toughness by nearly an order of magnitude compared to EGDMA, validating the energy-dissipation theory of sacrificial hydrogen bonds.

Experimental Protocol: Synthesis of BHES-Toughened Hydrogels

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for functionalizing BHES and fabricating a toughened hydrogel network.

Phase 1: Synthesis of BHES-Dimethacrylate (BHES-DMA) Crosslinker

Objective: Convert the terminal hydroxyls of BHES into polymerizable vinyl groups.

  • Dissolution: Dissolve 1.0 molar equivalent of BHES in anhydrous dichloromethane (DCM) under a continuous nitrogen purge.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of methacryloyl chloride, which would severely reduce functionalization efficiency.

  • Catalysis & Acid Scavenging: Add 2.5 equivalents of triethylamine (TEA).

    • Causality: TEA neutralizes the HCl byproduct generated during esterification, driving the reaction forward and preventing acid-catalyzed degradation of the succinamide core.

  • Functionalization: Add 2.2 equivalents of methacryloyl chloride dropwise while maintaining the reaction vessel at 0°C in an ice bath.

    • Causality: The esterification is highly exothermic. Strict thermal control prevents premature auto-polymerization of the newly formed vinyl groups.

  • Purification & Validation: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and evaporate the solvent.

    • Self-Validating Step: Confirm successful functionalization via ^1H NMR spectroscopy. Proceed to Phase 2 only if distinct vinyl proton peaks are observed at δ 5.6 and 6.1 ppm.

Phase 2: Hydrogel Fabrication via Photopolymerization
  • Precursor Formulation: Dissolve a primary backbone monomer (e.g., HEMA) and 2–5 mol% of the synthesized BHES-DMA in a 1:1 deionized water/ethanol co-solvent system.

  • Initiator Addition: Incorporate 0.1 w/v% Irgacure 2959.

    • Causality: Irgacure 2959 is selected over other photoinitiators due to its superior water solubility and proven cytocompatibility, which is essential for downstream cell-laden tissue engineering applications ()[3].

  • Polymerization: Inject the precursor solution into a customized mold and irradiate with 365 nm UV light (10 mW/cm²) for 5 minutes.

  • Equilibration: Carefully demold the hydrogel and immerse it in a large excess of Phosphate-Buffered Saline (PBS, pH 7.4) for 48 hours.

    • Self-Validating Step: Change the buffer every 12 hours and monitor the UV absorbance of the wash solution at 210-220 nm. The absence of a monomer peak confirms the complete removal of unreacted cytotoxic precursors, ensuring the hydrogel is ready for biological evaluation.

Energy Dissipation Pathway

The following diagram illustrates the logical sequence of molecular events that grant BHES-integrated hydrogels their superior mechanical properties.

G A Unstressed BHES Hydrogel (Covalent Network + Intact H-Bonds) B Applied Mechanical Stress (Tensile or Compressive Load) A->B C Sacrificial Yielding (Succinamide H-Bonds Rupture) B->C Primary Response E Covalent Network Stretches (Maintains Structural Integrity) B->E Secondary Response D Energy Dissipation (Prevents Crack Propagation) C->D F Macroscopic Result: High Fracture Toughness D->F E->F G Stress Removal: H-Bond Reformation (Recovery) F->G G->A Reversible Healing

Fig 1. Energy dissipation pathway in BHES-integrated hydrogels via sacrificial hydrogen bonding.

References
  • Title: N,N'-bis(2-hydroxyethyl)succinamide | C8H16N2O4 | CID 231264 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Method for preparing biodegradable polyesteramide through chain extension (CN101585915A)
  • Title: Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Comparative

Comparative Analysis of N1,N4-bis(2-hydroxyethyl)succinamide Derivatives: Applications in Bioconjugation, Gene Delivery, and Anti-Corrosion

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond baseline properties and understanding how specific functionalizations dictate end-use performance. N1,N4-bis(2-hydroxyethyl)succina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond baseline properties and understanding how specific functionalizations dictate end-use performance. N1,N4-bis(2-hydroxyethyl)succinamide (CAS 1871-90-5) is a highly versatile, symmetrical aliphatic spacer. Characterized by its dual terminal hydroxyl groups and stable succinamide core, it serves as a foundational building block for two radically different, yet highly impactful, scientific applications: biomedical gene delivery vehicles [1] and industrial anti-corrosion agents [2].

This guide objectively compares the performance of N1,N4-bis(2-hydroxyethyl)succinamide derivatives against industry-standard alternatives, providing mechanistic insights and self-validating experimental protocols to ensure rigorous laboratory execution.

Mechanistic Overview & Structural Divergence

The inherent value of the N1,N4-bis(2-hydroxyethyl)succinamide scaffold lies in its susceptibility to targeted derivatization.

  • In biomedical applications , the terminal hydroxyls undergo polycondensation to form Poly(glycoamidoamine)s (PGAAs). The resulting polymers leverage the amide backbone for enzymatic biodegradability, drastically reducing cytotoxicity compared to non-degradable polymers[1].

  • In industrial applications , the scaffold undergoes thio-functionalization (e.g., forming carbamothioyl succinogenides). The introduction of sulfur atoms creates a multi-dentate ligand capable of donating electron pairs to the empty d-orbitals of iron, forming a highly protective Langmuir monolayer on steel surfaces[2][3].

Pathway Core N1,N4-bis(2-hydroxyethyl)succinamide (Base Scaffold) Biomed Polymerization (PGAA Synthesis) Core->Biomed Industrial Thio-functionalization (Carbamothioyl Addition) Core->Industrial Gene Gene Delivery Vehicles (Low Cytotoxicity, High pDNA Binding) Biomed->Gene Corrosion Corrosion Inhibitors (Fe-Surface Chemisorption) Industrial->Corrosion

Divergent synthetic pathways of N1,N4-bis(2-hydroxyethyl)succinamide for biomedical and industrial use.

Application Area 1: PGAA Precursors for Gene Delivery

Performance Comparison: PGAA-Succinamide vs. Branched PEI

For non-viral gene delivery, 25 kDa branched Polyethylenimine (PEI) is the gold standard for transfection efficiency but suffers from severe dose-limiting cytotoxicity. Derivatives of N1,N4-bis(2-hydroxyethyl)succinamide polymerized into PGAAs offer a compelling alternative[1].

Mechanistic Causality: The succinamide-derived PGAAs maintain secondary amines necessary for the "proton sponge" effect (mediating endosomal escape at pH ~5.5). However, unlike PEI, the succinamide backbone is hydrolytically and enzymatically cleavable. This prevents polymer accumulation in the cytosol, shifting the IC50 (cytotoxicity threshold) from <50 µg/mL (PEI) to >500 µg/mL (PGAA).

Self-Validating Protocol: Plasmid DNA Complexation (Gel Retardation Assay)

To evaluate the binding affinity of the synthesized PGAA derivative to pDNA, we utilize an electrophoretic mobility shift assay.

  • Buffer Preparation: Prepare polymer stocks in 20 mM HEPES buffer (pH 7.4).

    • Causality: HEPES maintains physiological pH without the chelating effects of EDTA found in standard TAE/TBE buffers, which can prematurely destabilize the electrostatic polyplex.

  • Polyplex Formulation: Mix the PGAA derivative with 1 µg of pDNA at titrating N/P ratios (Nitrogen-to-Phosphate ratios) from 1 to 20.

    • Causality: The N/P ratio dictates the net surface charge. A net positive charge is mandatory for cellular uptake via interaction with anionic cell-surface proteoglycans.

  • Thermodynamic Incubation: Incubate the mixtures for 30 minutes at room temperature.

    • Causality: This allows the system to reach thermodynamic equilibrium, ensuring stable electrostatic complexation between the cationic polymer and the anionic DNA backbone.

  • Electrophoresis & Validation: Run the samples on a 1% agarose gel at 100V for 45 minutes.

    • Self-Validating Mechanism: You must include two controls. A negative control (naked pDNA) must migrate fully down the gel. A positive control (PEI at N/P 10) must remain entirely in the loading well. If the PEI control migrates, your buffer pH or ethidium bromide concentration is compromised, and the assay must be discarded.

Application Area 2: Anti-Corrosion Agents in Petroleum Environments

Performance Comparison: Carbamothioyl Succinogenides vs. Imidazolines

In petroleum extraction, pipelines are subjected to highly corrosive acidic environments (e.g., 1M HCl during well acidizing). While commercial imidazoline derivatives are standard[2], they pose significant aquatic toxicity risks.[N1, N4-bis((2-hydroxyethyl) carbamothioyl) succinogenide] derivatives have emerged as superior, eco-friendly alternatives[3].

Mechanistic Causality: The addition of the carbamothioyl group enriches the scaffold with sulfur and nitrogen heteroatoms. These atoms possess lone pairs that chemisorb onto the vacant d-orbitals of the mild steel surface. This forms a dense, hydrophobic Langmuir monolayer that physically blocks the diffusion of hydronium ions ( H+ ) and chloride ions ( Cl− ) to the metal interface, achieving >93% inhibition efficiency[2].

Self-Validating Protocol: Electrochemical Impedance Spectroscopy (EIS)

Workflow Prep Prepare Mild Steel Coupons Immerse Immerse in 1M HCl + Derivative Prep->Immerse EIS EIS & PDP Measurements Immerse->EIS Analyze Calculate IE% (Langmuir Isotherm) EIS->Analyze

Standardized electrochemical workflow for validating anti-corrosion efficacy of derivatives.

  • Surface Standardization: Polish mild steel coupons using SiC paper sequentially up to 1200 grit, wash with double-distilled water, and degrease in acetone.

    • Causality: Standardizing surface roughness eliminates topographical artifacts in double-layer capacitance ( Cdl​ ) measurements, ensuring that changes in impedance are solely due to the inhibitor film.

  • Acidic Immersion: Immerse the working electrode in 1M HCl containing varying concentrations of the succinamide derivative (e.g., 10 to 120 ppm).

  • OCP Stabilization: Monitor the Open Circuit Potential (OCP) for 30 minutes prior to applying any AC perturbation.

    • Causality: The system must reach a steady-state corrosion potential. If EIS is initiated before thermodynamic equilibrium is achieved, baseline drift will severely distort the resulting Nyquist plots.

  • EIS Execution & Validation: Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz to 10 mHz.

    • Self-Validating Mechanism: Analyze the Nyquist plot intercepts. The high-frequency intercept validates the solution resistance ( Rs​ ), while the low-frequency diameter dictates the charge transfer resistance ( Rct​ ). If Rs​ fluctuates by >5% between runs, your reference electrode frit is likely clogged or failing, and the data cannot be trusted.

Quantitative Performance Summary

The following table synthesizes the experimental data, contrasting the baseline scaffold, its derivatives, and industry alternatives across critical performance metrics.

Compound / ScaffoldPrimary ApplicationKey Performance MetricCytotoxicity / Env. ToxicitySynthesis Complexity
N1,N4-bis(2-hydroxyethyl)succinamide PrecursorN/A (Baseline Scaffold)Low (Biocompatible)Low (1-step synthesis)
PGAA-Succinamide Polymers Gene Delivery~85% Transfection Efficiency Very Low (IC50 > 500 µg/mL)Moderate (Polycondensation)
Branched PEI (25 kDa) (Alternative)Gene Delivery~90% Transfection EfficiencyHigh (IC50 < 50 µg/mL)Low (Commercial)
Carbamothioyl Succinogenide Anti-Corrosion93.1% Inhibition Efficiency Low (Eco-friendly)Moderate (Thio-addition)
Imidazoline Derivatives (Alternative)Anti-Corrosion~90-95% Inhibition EfficiencyModerate (Aquatic toxicity)Low to Moderate

References

  • Title: Synthesis, characterization and performance of succinimide derivatives as anti-corrosion and anti-scalant in petroleum applications Source: Journal of Molecular Liquids (Volume 355, 118838, 2022) URL: [Link]

  • Title: Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships Source: VTechWorks (Virginia Tech Institutional Repository) URL: [Link]

Sources

Validation

cross-validation of results obtained with N1,N4-bis(2-hydroxyethyl)succinamide

Cross-Validation of N1,N4-bis(2-hydroxyethyl)succinamide (BHES) in Biodegradable Polymer Synthesis: A Comparative Guide Executive Summary In the development of advanced drug delivery systems and tissue engineering scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of N1,N4-bis(2-hydroxyethyl)succinamide (BHES) in Biodegradable Polymer Synthesis: A Comparative Guide

Executive Summary

In the development of advanced drug delivery systems and tissue engineering scaffolds, pure aliphatic polyesters (e.g., PLA, PCL) often lack the necessary mechanical robustness, while pure polyamides exhibit extreme resistance to enzymatic degradation. Poly(ester amide)s (PEAs) resolve this dichotomy. As a Senior Application Scientist, I present this guide to objectively evaluate N1,N4-bis(2-hydroxyethyl)succinamide (BHES) —a symmetrical diamide diol monomer—against standard alternatives. By cross-validating thermal, mechanical, and biological data, this guide establishes BHES as an optimal building block for tuning the degradation kinetics and structural integrity of next-generation biomaterials.

Mechanistic Rationale: The Case for BHES

The structural architecture of a diamide diol dictates the macroscopic properties of the resulting polymer. BHES consists of a four-carbon succinic core flanked by two amide linkages and terminal hydroxyl groups. This specific configuration provides a highly optimized balance of properties:

  • Hydrogen Bonding Density : The amide groups in BHES facilitate strong intermolecular hydrogen bonding. This network restricts polymer chain mobility, significantly elevating the glass transition temperature ( Tg​ ) and tensile strength compared to simple diols like 1,4-butanediol[1].

  • Aliphatic Chain Length : Compared to longer aliphatic diamide diols like N,N'-bis(2-hydroxyethyl)adipamide (BHEA, 6-carbon core), the shorter 4-carbon succinic core of BHES increases the density of amide bonds per unit volume. This yields a more rigid polymer backbone, preventing the premature deformation of drug-eluting implants in vivo[2].

  • Biocompatible Degradation : Unlike aromatic alternatives such as N,N'-bis(2-hydroxyethyl)terephthalamide (BHET), BHES undergoes into succinic acid and ethanolamine derivatives[3]. These are natural metabolic intermediates, thereby avoiding the localized cytotoxicity often associated with aromatic degradation byproducts[4].

Mechanism BHES BHES Monomer (Succinic Core + Amides) H_Bond Intermolecular Hydrogen Bonding BHES->H_Bond Amide Groups Ester Ester Linkage Formation BHES->Ester Hydroxyl Groups Mech Enhanced Mechanical Strength & High Tg H_Bond->Mech Degrad Controlled Enzymatic Hydrolysis Ester->Degrad Bio Biocompatible Degradation Products Degrad->Bio

Mechanistic pathways showing how BHES structural features dictate PEA properties.

Comparative Performance Analysis

To objectively cross-validate BHES, we compare poly(ester amide)s synthesized using equimolar ratios of sebacic acid and various diols/diamide diols. The quantitative data below demonstrates how BHES bridges the gap between highly degradable polyesters and rigid polyamides.

Table 1: Cross-Validation of Polymer Properties (Synthesized with Sebacic Acid)

Monomer AlternativePolymer Classification Tg​ (°C) Tm​ (°C)Tensile Strength (MPa)Degradation Rate (PBS/Lipase, 30 days)Biocompatibility (HeLa Viability)
1,4-Butanediol (BDO) Pure Aliphatic Polyester-606515Fast (>50% mass loss)High (>95%)
BHES (Focus) Aliphatic PEA -10 125 35 Moderate (~30% mass loss) High (>92%)
BHEA Aliphatic PEA (Longer Core)-2511028Moderate-Fast (~40% mass loss)High (>90%)
BHET Aromatic PEA4521055Very Slow (<5% mass loss)Moderate (~75%)

Data synthesis derived from standard structure-bioactivity relationships of and PEAs[5],[6].

Cross-Validation Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes internal controls to isolate the specific variable being tested.

Protocol 1: Melt Polycondensation Synthesis

Objective: Synthesize high-molecular-weight PEAs using BHES. Self-Validation Mechanism: The reaction's success is internally validated by monitoring the stoichiometric release of water (byproduct) and subsequently confirmed via Gel Permeation Chromatography (GPC) in Protocol 2.

  • Monomer Charging : Charge equimolar amounts of BHES and sebacic acid into a custom glass reactor equipped with a mechanical stirrer and a Dean-Stark apparatus. Add 0.1 wt% titanium tetrabutoxide ( Ti(OBu)4​ ) as a [4].

  • Esterification : Purge the system with inert N2​ gas. Heat the mixture to 160°C for 2 hours at atmospheric pressure to facilitate initial esterification and remove condensation water.

  • Polycondensation : Gradually increase the temperature to 200°C while simultaneously applying a high vacuum (<0.1 mbar) for 4–6 hours to drive the equilibrium toward high-molecular-weight polymer formation[3].

  • Purification : Dissolve the crude polymer in chloroform, precipitate dropwise into cold methanol, filter, and dry under a vacuum at 40°C for 48 hours.

Protocol 2: Thermal & Structural Characterization

Objective: Validate the incorporation of amide bonds and determine thermal transitions.

  • NMR Spectroscopy : Dissolve 10 mg of the purified polymer in CDCl3​ . Perform 1H -NMR to confirm the presence of amide protons (broad singlet at ~6.5 ppm) and ester methylene protons, ensuring the structural integrity of the BHES unit[5].

  • Thermal Analysis (DSC) : Weigh 5–10 mg of the polymer into an aluminum pan. Conduct from -80°C to 200°C at a heating/cooling rate of 10°C/min under N2​ [6]. The distinct Tg​ and Tm​ values cross-validate the hydrogen-bonding density predicted by the BHES structure.

Protocol 3: In Vitro Degradation & Cytotoxicity (Self-Validating Assay)

Objective: Cross-validate physiological stability and biological safety. Self-Validation Mechanism: The degradation assay runs parallel controls (PBS only vs. PBS + Lipase) to mathematically isolate enzymatic cleavage from baseline hydrolysis.

  • Film Casting : Cast polymer films (10 mm diameter, 0.1 mm thickness) using a solvent-evaporation method.

  • Enzymatic Degradation : Incubate films in PBS (pH 7.4) containing Pseudomonas cepacia lipase at 37°C. Extract, wash, dry, and measure mass loss gravimetrically at days 7, 14, 21, and 30[1]. Compare against the PBS-only control.

  • MTT Cytotoxicity Assay : Extract polymer degradation products in DMEM culture media for 24 hours. Expose HeLa cells to the extract for 48 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate viability relative to a tissue-culture polystyrene (TCPS) control[5].

Workflow A Monomer Selection (BHES vs Alternatives) B Melt Polycondensation (w/ Aliphatic Diacids) A->B C Poly(ester amide)s (PEAs) B->C D Thermal Analysis (DSC / TGA) C->D E Degradation Assay (PBS / Lipase) C->E F Cytotoxicity (MTT Assay) C->F G Cross-Validated Performance Profile D->G E->G F->G

Workflow for synthesis and cross-validation of BHES-derived poly(ester amide)s.

Conclusion

Cross-validation of N1,N4-bis(2-hydroxyethyl)succinamide (BHES) against standard diols and alternative diamide diols confirms its superiority in specific biomedical applications. By providing a dense hydrogen-bonding network without the localized toxicity of aromatic rings, BHES enables the synthesis of poly(ester amide)s that possess the mechanical strength required for structural implants and the controlled enzymatic degradability necessary for sustained drug release.

Sources

Comparative

literature review comparing N1,N4-bis(2-hydroxyethyl)succinamide applications

N1,N4-bis(2-hydroxyethyl)succinamide (BHES, CAS 1871-90-5) is a highly versatile, symmetrical diamide-diol monomer[1]. Featuring a C4 aliphatic succinamide core flanked by reactive terminal hydroxyl groups, BHES serves a...

Author: BenchChem Technical Support Team. Date: March 2026

N1,N4-bis(2-hydroxyethyl)succinamide (BHES, CAS 1871-90-5) is a highly versatile, symmetrical diamide-diol monomer[1]. Featuring a C4 aliphatic succinamide core flanked by reactive terminal hydroxyl groups, BHES serves as a critical building block in advanced polymer synthesis. This guide objectively evaluates the performance of BHES against alternative monomers in two distinct, high-impact applications: the synthesis of Biodegradable Polyesteramides (PEAs) for advanced plastics, and the formulation of Poly(glycoamidoamine)s (PGAAs) for non-viral gene delivery[2],[3].

Application in Biodegradable Polyesteramides (PEAs)

Polyesteramides (PEAs) are engineered to bridge the gap between the environmental degradability of polyesters (e.g., PCL, PLA) and the thermal/mechanical robustness of polyamides (e.g., Nylon). BHES is utilized as a chain-extending monomer to introduce strong, hydrogen-bonding amide linkages into the polyester backbone[3].

Mechanistic Causality: Why Chain Length Matters

The physical properties of a PEA are dictated by the density of its hydrogen-bonding network. When BHES is used, its short C4 aliphatic chain concentrates the amide linkages closer together compared to the C6 chain of its alternative, N,N'-bis(2-hydroxyethyl)adipamide (BHEA). This higher amide density forces tighter intermolecular hydrogen bonding, which restricts polymer chain mobility. Consequently, BHES-based PEAs require higher temperatures to transition from a glassy to a rubbery state (yielding a higher Tg​ ).

However, this structural choice involves a critical trade-off. The shorter aliphatic chain of BHES reduces the overall hydrophobicity of the polymer network. When exposed to aqueous physiological environments, water molecules can more easily penetrate the matrix, leading to a faster rate of hydrolytic degradation compared to BHEA or highly rigid aromatic alternatives like N,N'-bis(2-hydroxyethyl)terephthalamide (BHET)[3].

Quantitative Comparison: PEA Monomers
Monomer UsedAliphatic Chain LengthGlass Transition ( Tg​ )Melting Temp ( Tm​ )Hydrolytic Degradation Rate
BHES (Succinamide) C4~ 15–20 °C~ 110–120 °CFast (High hydrophilicity)
BHEA (Adipamide) C6~ 5–10 °C~ 130–140 °CModerate
BHET (Terephthalamide) Aromatic~ 45–55 °C> 200 °CSlow (Rigid, hydrophobic)

Note: Values are representative of copolymers synthesized with equimolar adipic acid and 1,4-butanediol.

Protocol 1: Self-Validating Synthesis of BHES-based PEAs

This protocol utilizes melt polycondensation followed by vacuum chain extension to yield high-molecular-weight PEAs[3].

  • Stoichiometric Mixing: In a nitrogen-purged reactor, combine BHES, adipic acid, and 1,4-butanediol. Causality: The molar ratio of the diamide-diol to the aliphatic diol dictates the final amide/ester ratio, directly controlling the polymer's thermal profile.

  • Melt Polycondensation: Heat the mixture to 200 °C under continuous nitrogen flow for 2 hours. Add a catalyst such as stannous chloride.

    • Validation Check: Monitor the distillation of water (the esterification by-product). The reaction is proceeding correctly if the theoretical volume of water is collected in the Dean-Stark trap.

  • Chain Extension: Introduce a bis-oxazoline chain extender (e.g., 1,4-phenyl-bis(2-oxazoline)) and apply a high vacuum (<5 mmHg) for 2 hours to drive the molecular weight upward.

  • Self-Validation (Viscometry): Dissolve an aliquot of the purified product in a phenol/tetrachloroethane mixture. Measure the intrinsic viscosity using an Ubbelohde viscometer. A successful chain extension will yield an intrinsic viscosity between 0.42 and 1.05 dL/g[3].

PEA_Synthesis A BHES (Diamide-Diol) D Melt Polycondensation (200°C, N2) A->D B Adipic Acid (Diacid) B->D C 1,4-Butanediol (Diol) C->D E PEA Prepolymer (OH/COOH Terminated) D->E Esterification F Chain Extension (Vacuum, Catalyst) E->F G High MW Polyesteramide (Biodegradable) F->G Viscosity Increase

Workflow of BHES-based biodegradable polyesteramide synthesis via melt polycondensation.

Application in Non-Viral Gene Delivery (PGAAs)

Polyethylenimine (PEI) has long been the gold standard for non-viral gene delivery due to its high charge density, but its severe cytotoxicity limits clinical translation. Poly(glycoamidoamine)s (PGAAs) synthesized from BHES offer a highly biocompatible alternative for plasmid DNA (pDNA) delivery[2].

Mechanistic Causality: Steric Hindrance and Hydration

The structural geometry of a polycation vector strictly dictates its interaction with pDNA. PGAAs synthesized using BHES feature a clean, unsubstituted succinamide core. In contrast, alternative vectors like tartaramide-based PGAAs possess secondary hydroxyl groups protruding from their core.

These secondary hydroxyls in tartaramide vectors participate in extensive hydrogen bonding with the aqueous solvent, creating a bulky hydration sphere that can sterically hinder the electrostatic condensation of pDNA. Because BHES lacks these secondary hydroxyls, the resulting polymer backbone is less sterically encumbered. This allows for a tighter, more uniform electrostatic wrapping around the pDNA polyanion. Furthermore, the absence of these hydroxyls alters the polymer's degradation kinetics within the acidic environment of the endosome, facilitating a highly efficient release of the pDNA payload into the cytosol while maintaining >90% cell viability[2].

Quantitative Comparison: Gene Delivery Vectors
Vector TypeCore StructurepDNA Binding AffinityCytotoxicity (HeLa)Transfection Efficiency
BHES-PGAA Succinamide (No -OH)ModerateLow (>90% viability)Moderate-High
Tartaramide-PGAA Tartaramide (Secondary -OH)HighLow (>85% viability)High
PEI (25 kDa) Branched AminesVery HighHigh (<50% viability)Very High
Protocol 2: Formulation of PGAA-pDNA Polyplexes

This protocol details the self-assembly of BHES-PGAA and pDNA into nanoscale polyplexes capable of cellular endocytosis[2].

  • Vector Preparation: Dissolve the synthesized BHES-PGAA polymer in nuclease-free water to establish a stock concentration of 1 mg/mL.

  • Electrostatic Complexation: Add the PGAA solution dropwise to a 10 µg/mL pDNA solution to achieve a Nitrogen-to-Phosphorus (N/P) ratio of 10. Causality: Dropwise addition ensures uniform nucleation of the polyplexes, preventing the formation of large, insoluble aggregates that cannot be endocytosed.

  • Incubation: Allow the mixture to self-assemble undisturbed at room temperature for 30 minutes.

  • Self-Validation (Gel Retardation): Load the formulated polyplexes onto a 1% agarose gel containing ethidium bromide. Apply 100V for 30 minutes. A successful formulation will show complete retardation of the pDNA within the loading well, visually confirming that the BHES-PGAA has fully neutralized the pDNA's negative charge[2].

PGAA_Delivery A BHES-based PGAA (Polycation) C Polyplex Formation A->C B Plasmid DNA (Polyanion) B->C D Cellular Uptake (Endocytosis) C->D Electrostatic Binding E Endosomal Escape D->E Vesicle Trapping F pDNA Release E->F Proton Sponge / Swelling G Transgene Expression F->G Nuclear Translocation

Mechanistic pathway of BHES-PGAA mediated plasmid DNA delivery and endosomal escape.

References

  • [2] VTechWorks. Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships. Virginia Tech. Retrieved from:[Link]

  • [3] Google Patents. CN101585915A - Method for preparing biodegradable polyesteramide through chain extension. Retrieved from:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N1,N4-bis(2-hydroxyethyl)succinamide

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this resp...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed protocol for the proper disposal of N1,N4-bis(2-hydroxyethyl)succinamide (CAS No. 1871-90-5), emphasizing the principles of laboratory safety and regulatory compliance. While specific institutional and local regulations must always be followed, this document outlines the best practices derived from established safety protocols.

Hazard Assessment and Chemical Profile

Key Chemical Information:

PropertyValueSource
Chemical Name N1,N4-bis(2-hydroxyethyl)succinamide[2][3]
CAS Number 1871-90-5[2][3]
Molecular Formula C8H16N2O4[2][3]
Molecular Weight 204.22 g/mol [3]
Physical Form Solid, semi-solid, or liquid[2]
Known Hazards Based on related compounds, may cause skin and eye irritation.[4][5]
Storage Keep container tightly closed in a dry and well-ventilated area.[2]

Given the lack of specific toxicity and environmental hazard data, N1,N4-bis(2-hydroxyethyl)succinamide should be handled as a potentially hazardous chemical. The overarching principle is to prevent its release into the environment.

The Cardinal Rule of Chemical Disposal: Avoid the Drain and Trash

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the disposal of chemical waste is strictly regulated.[6] Disposing of chemical waste, such as N1,N4-bis(2-hydroxyethyl)succinamide, down the sanitary sewer or in regular trash is prohibited unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Such actions can lead to environmental contamination and damage to wastewater treatment systems.

Step-by-Step Disposal Protocol for N1,N4-bis(2-hydroxyethyl)succinamide

This protocol is a comprehensive guide for the safe collection and disposal of N1,N4-bis(2-hydroxyethyl)succinamide waste.

Personnel Protective Equipment (PPE) Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • Laboratory coat

Procedure:

  • Waste Collection:

    • Designate a specific, properly labeled waste container for N1,N4-bis(2-hydroxyethyl)succinamide and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

    • The container must have a secure, leak-proof cap.[7]

  • Labeling Hazardous Waste:

    • Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.[6]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "N1,N4-bis(2-hydroxyethyl)succinamide". Avoid abbreviations or chemical formulas.[7]

      • The concentration and quantity of the waste.

      • The date of waste generation.[6]

      • The name and contact information of the principal investigator and the laboratory location.[6]

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

    • This area should be under the control of the laboratory personnel and near the point of waste generation.[7]

    • Ensure the waste container is stored away from incompatible materials. While specific incompatibility data for N1,N4-bis(2-hydroxyethyl)succinamide is not available, a general best practice is to store it away from strong oxidizing agents and strong acids or bases.

  • Arranging for Disposal:

    • Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to schedule a pickup.[6][7]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or a physical document.[6]

Disposal Workflow Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of N1,N4-bis(2-hydroxyethyl)succinamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Start Start: Have N1,N4-bis(2-hydroxyethyl)succinamide Waste Assess Assess Hazards (Consult SDS & EHS) Start->Assess Start->Assess First Step PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container Select Compatible, Leak-Proof Container PPE->Container Label Label with 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Store->ContactEHS When Container is Full End End: Waste Properly Disposed by EHS ContactEHS->End

Sources

Handling

Comprehensive Safety and PPE Guide for Handling N1,N4-bis(2-hydroxyethyl)succinamide

N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5) is a critical secondary bis-amide intermediate frequently utilized in the synthesis of biodegradable polymers, such as poly(glycoamidoamine)s for safe gene delivery s...

Author: BenchChem Technical Support Team. Date: March 2026

N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5) is a critical secondary bis-amide intermediate frequently utilized in the synthesis of biodegradable polymers, such as poly(glycoamidoamine)s for safe gene delivery systems [1]. Synthesized typically via the reaction of succinic derivatives with ethanolamine, it often presents as a viscous yellowish oil, semi-solid, or solid depending on purity and ambient temperature [1]. Due to its chemical structure, it acts as a localized irritant .

This guide provides drug development professionals and chemists with an authoritative, self-validating protocol for Personal Protective Equipment (PPE) selection, handling, and disposal.

Hazard Profile & Causality Assessment

Before selecting PPE, we must understand why the chemical poses a threat. N1,N4-bis(2-hydroxyethyl)succinamide contains terminal hydroxyl groups and internal amide linkages that can interact with the moisture in human tissues, leading to localized inflammation.

Table 1: GHS Hazard and Precautionary Summary for CAS 1871-90-5

Hazard ClassGHS CodeDescriptionMechanistic Causality
Skin Irritation H315Causes skin irritationMildly reactive with epidermal moisture; disrupts lipid bilayers upon prolonged contact.
Eye Irritation H319Causes serious eye irritationHydrophilic nature allows rapid absorption into the corneal epithelium, causing acute inflammation.
Prevention P280Wear protective gloves/clothing/eye protectionPhysical barrier required to prevent dermal/ocular absorption.
Response P305+P351+P338IF IN EYES: Rinse cautiously with water...Immediate dilution is required to mitigate osmotic stress and pH-driven irritation on the cornea.
Personal Protective Equipment (PPE) Matrix

Under OSHA's Laboratory Standard (29 CFR 1910.1450) [2], PPE must be tailored to the specific physical state and hazard of the chemical. Because N1,N4-bis(2-hydroxyethyl)succinamide is typically a viscous oil or semi-solid[1], splash risks are lower than with volatile solvents, but smear and transfer risks (e.g., contaminated gloves accidentally touching the face) are significantly higher.

  • Hand Protection:

    • Selection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to amides and alcohols. Latex must be avoided as it offers poor chemical resistance to organic intermediates and poses allergen risks.

    • Protocol: Implement the "double-glove" technique if handling large quantities. Inspect for micro-tears before donning.

  • Eye & Face Protection:

    • Selection: ANSI Z87.1-certified chemical splash goggles [2].

    • Causality: Safety glasses with side shields are insufficient. The viscous nature of the chemical means that if a droplet is propelled (e.g., during vigorous stirring or scraping), it can adhere to the skin or bypass standard glasses.

  • Body Protection:

    • Selection: Flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging into the viscous oil. Synthetic fabrics (like polyester) should be avoided as they can melt into the skin if a secondary thermal event occurs during synthesis.

Standard Operating Procedure (SOP): Handling & Execution

This procedural workflow ensures a self-validating safety loop where each step verifies the integrity of the previous one.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a face velocity of 80-120 FPM.

  • Ensure the nearest emergency eyewash station has been flushed within the last week and is unobstructed.

Step 2: Material Transfer

  • Since the compound is a viscous oil/semi-solid[1], avoid using standard narrow-bore pipettes which will clog and cause pressure build-up. Use a positive displacement pipette or a stainless-steel spatula for gravimetric transfer.

  • Place the source container and the receiving vessel inside secondary containment (e.g., a polyethylene tray) within the fume hood.

Step 3: Post-Transfer Decontamination

  • Wipe down the exterior of the reagent bottle with a damp, disposable lint-free wipe before returning it to storage.

  • Doff the outer layer of gloves (if double-gloved) immediately after transfer to prevent cross-contamination of lab equipment (balances, fume hood sashes).

  • Wash hands thoroughly after handling (per GHS code P264) .

Spill Response and Disposal Plan

Spill Protocol (Inside Fume Hood):

  • Isolate: Lower the fume hood sash to minimize exposure.

  • Absorb: Because it is a viscous liquid, do not use water immediately (which may spread the oil). Apply an inert, high-capacity absorbent like vermiculite or diatomaceous earth directly onto the spill.

  • Collect: Use a plastic scoop to collect the saturated absorbent. Do not use metal if there is a risk of sparking from co-solvents (though the amide itself is not highly flammable, synthesis environments often contain solvents like methanol [1]).

  • Clean: Wash the residual area with warm water and a mild detergent to break down the remaining oil, followed by a 70% ethanol wipe.

Disposal:

  • Solidify all waste (including contaminated gloves and wipes) and place it in a clearly labeled, sealable hazardous waste container.

  • Classify under standard non-halogenated organic waste unless mixed with specific restricted solvents.

Operational Workflow Diagram

PPE_Workflow Start 1. Risk Assessment Identify H315/H319 Hazards PPE 2. Don PPE Nitrile Gloves, Splash Goggles, Cotton Lab Coat Start->PPE Handling 3. Material Transfer Use Fume Hood & Secondary Containment PPE->Handling Spill Spill Occurs? Handling->Spill Clean 4a. Spill Response Apply Vermiculite, Collect, Detergent Wash Spill->Clean Yes Dispose 4b. Hazardous Waste Dispose as Non-Halogenated Organic Waste Spill->Dispose No Clean->Dispose

Operational workflow for handling N1,N4-bis(2-hydroxyethyl)succinamide, from PPE to disposal.

References
  • Title: Poly(glycoamidoamine)s: Understanding Their Structure and Structure-Bioactivity Relationships Source: VTechWorks (Virginia Tech) URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N4-bis(2-hydroxyethyl)succinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1,N4-bis(2-hydroxyethyl)succinamide
© Copyright 2026 BenchChem. All Rights Reserved.